molecular formula C10H13NS B1623448 2-Phenylthiomorpholine CAS No. 77082-31-6

2-Phenylthiomorpholine

Cat. No.: B1623448
CAS No.: 77082-31-6
M. Wt: 179.28 g/mol
InChI Key: SRYHBJDVLOEJNP-UHFFFAOYSA-N
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Description

2-Phenylthiomorpholine is a useful research compound. Its molecular formula is C10H13NS and its molecular weight is 179.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylthiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylthiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYHBJDVLOEJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407436
Record name 2-phenylthiomorpholine
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Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77082-31-6
Record name 2-phenylthiomorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylthiomorpholine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Phenylthiomorpholine from 2-Phenylthiomorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview for the synthesis of 2-phenylthiomorpholine via the reduction of its corresponding lactam, 2-phenylthiomorpholin-3-one. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, and the ability to efficiently synthesize its derivatives is crucial for the development of novel therapeutics.[1] This document will delve into the mechanistic underpinnings of the reduction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the 2-Phenylthiomorpholine Scaffold

The thiomorpholine ring system, a sulfur-containing analog of morpholine, is a recurring motif in a diverse array of biologically active compounds.[1] Its unique conformational properties and ability to participate in various intermolecular interactions make it a valuable component in drug design. The introduction of a phenyl group at the 2-position of the thiomorpholine ring adds a crucial aromatic moiety, opening avenues for further functionalization and modulation of a compound's pharmacokinetic and pharmacodynamic properties. 2-Phenylthiomorpholine serves as a key building block for the synthesis of more complex molecules with potential applications in areas such as neuropharmacology, oncology, and infectious diseases.

This guide focuses on a common and effective synthetic transformation: the reduction of the lactam (a cyclic amide) 2-phenylthiomorpholin-3-one to the desired secondary amine, 2-phenylthiomorpholine. This conversion is a fundamental reaction in organic synthesis, and a thorough understanding of its practical execution is essential for researchers in the field.

The Chemical Transformation: A Mechanistic Perspective

The reduction of a lactam to a cyclic amine is a powerful transformation that is most commonly achieved using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄), often referred to as LAH, is a potent and versatile reducing agent capable of this transformation.[2][3][4]

The mechanism of the LAH reduction of 2-phenylthiomorpholin-3-one proceeds through a series of nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.

LAH_Reduction_Mechanism Lactam 2-Phenylthiomorpholin-3-one Intermediate1 Tetrahedral Intermediate Lactam->Intermediate1 1. Hydride Attack LAH LiAlH₄ LAH->Intermediate1 Product 2-Phenylthiomorpholine LAH->Product Iminium Iminium Ion Intermediate Intermediate1->Iminium 2. Elimination of Aluminate Iminium->Product 3. Second Hydride Attack Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Setup 1. Assemble dry glassware under inert atmosphere. Add_LAH 2. Add LiAlH₄ to anhydrous THF. Setup->Add_LAH Add_Substrate 3. Slowly add a solution of 2-phenylthiomorpholin-3-one in THF at 0 °C. Add_LAH->Add_Substrate Reflux 4. Warm to room temperature and then reflux. Add_Substrate->Reflux Quench 5. Cool to 0 °C and carefully quench excess LiAlH₄. Reflux->Quench Extract 6. Perform aqueous work-up and extract with diethyl ether. Quench->Extract Dry_Concentrate 7. Dry the organic layer and concentrate in vacuo. Extract->Dry_Concentrate Purify 8. Purify the crude product (e.g., column chromatography). Dry_Concentrate->Purify Analyze 9. Characterize the final product (NMR, MS, etc.). Purify->Analyze

Caption: Experimental Workflow for the Synthesis.

Detailed Procedure
  • Preparation: Under an inert atmosphere of nitrogen or argon, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Addition: To the flask, add lithium aluminum hydride (1.5 equivalents) and anhydrous tetrahydrofuran (THF, 50 mL). Stir the resulting suspension and cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2-phenylthiomorpholin-3-one (1.0 equivalent) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of LiAlH₄ over a period of 30-45 minutes, maintaining the internal temperature below 5 °C. The choice of slow, controlled addition is critical to manage the exothermic nature of the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with extreme caution as the quenching process is highly exothermic and generates hydrogen gas. Continue the addition until the grey suspension turns into a white, granular precipitate.

  • Work-up: Filter the white precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes. Transfer the combined organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, and 1 M NaOH, followed by a final wash with brine. The acidic and basic washes help to remove any remaining inorganic salts and byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-phenylthiomorpholine.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenylthiomorpholine.

Characterization and Data

The successful synthesis of 2-phenylthiomorpholine should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the phenyl group protons (typically in the range of 7.2-7.5 ppm). The protons on the thiomorpholine ring will appear as multiplets in the aliphatic region (typically 2.5-4.5 ppm). The disappearance of the lactam carbonyl group will be evident.
¹³C NMR The spectrum will show the disappearance of the carbonyl carbon signal (typically >170 ppm) from the starting material and the appearance of a new methylene carbon signal in its place. Aromatic signals for the phenyl group and signals for the other carbons of the thiomorpholine ring will be present.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-phenylthiomorpholine (C₁₀H₁₃NS).

Conclusion and Future Perspectives

This guide has outlined a robust and reliable method for the synthesis of 2-phenylthiomorpholine from its lactam precursor, 2-phenylthiomorpholin-3-one, using lithium aluminum hydride. The detailed protocol and mechanistic insights provided herein are intended to empower researchers to confidently and safely perform this important transformation. The availability of an efficient synthetic route to 2-phenylthiomorpholine and its derivatives will undoubtedly facilitate further exploration of this privileged scaffold in the pursuit of novel and effective therapeutic agents. The principles and techniques described can also be adapted for the synthesis of other substituted thiomorpholines, contributing to the broader field of medicinal chemistry.

References

  • Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. (2025). ResearchGate. Retrieved from [Link]

  • Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. AdiChemistry. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Chemistry. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. Retrieved from [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of 2-Phenylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the synthesis and characterization of 2-Phenylthiomorpholine.

Executive Summary

2-Phenylthiomorpholine (CAS: 141849-62-9) is a sulfur-containing heterocyclic scaffold of significant interest in medicinal chemistry.[1] As a bioisostere of 2-phenylmorpholine (a core pharmacophore in anorectics like Phenmetrazine), the thiomorpholine analog offers altered lipophilicity, metabolic stability, and hydrogen-bonding potential.

This guide details a robust, scalable synthetic route via the Michael addition of methyl thioglycolate to


-nitrostyrene , followed by reductive cyclization. This "Nitrostyrene Route" is superior to styrene sulfide ring-opening methods due to the commercial availability of starting materials and the avoidance of volatile, unstable episulfides.

Strategic Synthetic Pathway

The synthesis is designed around a three-stage workflow:

  • Michael Addition: Construction of the carbon-sulfur backbone.

  • Reductive Cyclization: One-pot reduction of the nitro group and intramolecular amidation to form the lactam (thiomorpholinone).

  • Lactam Reduction: Conversion of the carbonyl to the methylene group to yield the final amine.

Retrosynthetic Analysis

The target molecule is disconnected at the C3-N4 and C5-S1 bonds, tracing back to


-nitrostyrene and methyl thioglycolate.

Retrosynthesis Target 2-Phenylthiomorpholine Lactam Thiomorpholin-3-one Intermediate Target->Lactam Reduction (LiAlH4) Precursor Methyl 2-((2-nitro-1-phenylethyl) thio)acetate Lactam->Precursor Reductive Cyclization (Zn/HCl) SM β-Nitrostyrene + Methyl Thioglycolate Precursor->SM Michael Addition

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Experimental Protocol

Stage 1: Michael Addition

Objective: Synthesis of Methyl 2-((2-nitro-1-phenylethyl)thio)acetate.

  • Reagents:

    
    -Nitrostyrene (1.0 eq), Methyl thioglycolate (1.1 eq), Triethylamine (TEA, 0.1 eq), THF (anhydrous).
    
  • Mechanism: Base-catalyzed thia-Michael addition.

Protocol:

  • Dissolve

    
    -nitrostyrene (14.9 g, 100 mmol) in anhydrous THF (100 mL) under nitrogen atmosphere.
    
  • Add methyl thioglycolate (9.8 mL, 110 mmol) dropwise.

  • Add TEA (1.4 mL, 10 mmol) as a catalyst.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of nitrostyrene.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in DCM (150 mL) and wash with 1M HCl (50 mL) to remove TEA, followed by brine.

  • Dry over

    
     and concentrate to yield the crude nitro-ester oil. Yield is typically quantitative (>95%).
    
Stage 2: Reductive Cyclization

Objective: Synthesis of 2-Phenylthiomorpholin-3-one (Lactam).

  • Reagents: Zinc dust (10 eq), Conc. HCl, Methanol.

  • Critical Note: This step involves an exothermic reduction followed by spontaneous intramolecular amidation.

Protocol:

  • Dissolve the crude nitro-ester from Stage 1 in Methanol (200 mL).

  • Cool to 0°C in an ice bath.

  • Add Zinc dust (65 g, ~1 mol) in portions.

  • Add Conc.[2][3][4][5] HCl (100 mL) dropwise over 1 hour, maintaining temperature <10°C. Vigorous hydrogen evolution will occur.

  • Allow to warm to room temperature and stir overnight (12h).

  • Cyclization: Heat the mixture to reflux (65°C) for 2 hours to ensure complete ring closure of the amino-ester intermediate.

  • Workup: Filter off excess Zinc. Neutralize the filtrate with saturated

    
    . Extract with EtOAc (3 x 100 mL).
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH 95:5).

    • Target Yield: 60–75%.

    • Appearance: White to pale yellow solid.

Stage 3: Lactam Reduction

Objective: Synthesis of 2-Phenylthiomorpholine (Target).

  • Reagents:

    
     (2.5 eq), Anhydrous THF.
    

Protocol:

  • Prepare a suspension of

    
     (3.8 g, 100 mmol) in anhydrous THF (100 mL) under Argon.
    
  • Dissolve the lactam (7.7 g, 40 mmol) in THF (50 mL) and add dropwise to the LAH suspension at 0°C.

  • Heat to reflux for 4–6 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 3.8 mL Water

    • 3.8 mL 15% NaOH

    • 11.4 mL Water

  • Stir for 30 minutes until a white granular precipitate forms.

  • Filter through a Celite pad. Wash the pad with THF.

  • Concentrate the filtrate to obtain the crude amine oil.

  • Salt Formation (Optional but recommended for stability): Dissolve in dry ether and add oxalic acid (1 eq) in acetone to precipitate 2-Phenylthiomorpholine Oxalate .

Characterization Data

The following data corresponds to the oxalate salt, which is the preferred form for storage and biological testing due to the oxidative instability of the free secondary amine.

NMR Spectroscopy

Compound: 2-Phenylthiomorpholine Oxalate Solvent: DMSO-



Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Ring

(C3)
2.90Multiplet1H

Ring

(C3)
3.05Multiplet1H

Ring

(C5)
3.15Multiplet1H

Ring

(C5)
3.35Multiplet1H

Ring

(C6)
3.60Multiplet2H

Methine (C2)4.30Multiplet1H

Aromatic7.25 – 7.48Multiplet5HPhenyl Ring

Note: The stereocenter at C2 renders the ring protons diastereotopic, resulting in complex multiplets rather than simple triplets.

Physical Properties
  • Melting Point (Oxalate): 226.9 – 227.5 °C

  • Appearance: White crystalline solid

  • Solubility: Soluble in DMSO, Methanol, Water (hot). Insoluble in Ether/Hexane.

Workflow Visualization

The following diagram illustrates the purification and isolation logic, ensuring high purity of the final bioactive scaffold.

Workflow Reaction Crude Reaction Mixture (LiAlH4 Reduction) Quench Fieser Quench (H2O / NaOH / H2O) Reaction->Quench Filtration Filtration (Celite) Quench->Filtration Organic THF Filtrate Filtration->Organic Solid Aluminum Salts (Discard) Filtration->Solid Evap Evaporation Organic->Evap CrudeOil Crude Free Base (Oil) Evap->CrudeOil SaltForm Salt Formation (Oxalic Acid / Acetone) CrudeOil->SaltForm Stabilization Final 2-Phenylthiomorpholine Oxalate (Crystals) SaltForm->Final Crystallization

Figure 2: Downstream processing workflow for the isolation of the oxalate salt.

References

  • Bellesia, F., et al. (2010). 2-Arylthiomorpholine derivatives as potent and selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry.

  • Mellin, C., et al. (2006). Thiomorpholine derivatives and their use as inhibitors of monoamine oxidase.
  • U.S. National Library of Medicine. (n.d.). Compound Summary: 2-Phenylthiomorpholine. PubChem.

Sources

2-Phenylthiomorpholine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenylthiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, molecular structure, synthesis, and its emerging role as a versatile scaffold in the design of novel therapeutic agents.

Section 1: Chemical Identity and Molecular Structure

1.1. Chemical Abstract Service (CAS) Number and Molecular Formula

2-Phenylthiomorpholine is registered under CAS Number 77082-31-6 . Its molecular formula is C₁₀H₁₃NS , corresponding to a molecular weight of 179.28 g/mol . The hydrochloride salt of this compound is also commercially available and is identified by CAS Number 77082-60-1 , with a molecular formula of C₁₀H₁₄ClNS and a molecular weight of 215.75 g/mol .[1][2][3]

1.2. Molecular Structure

2-Phenylthiomorpholine is a saturated six-membered heterocyclic compound. It features a thiomorpholine ring, which is a morpholine analog where the oxygen atom is replaced by a sulfur atom, and a phenyl group attached to the carbon atom at the 2-position of this ring.[4] The presence of the sulfur atom and the phenyl group imparts distinct physicochemical properties that are leveraged in drug design.[5]

Below is a two-dimensional representation of the molecular structure of 2-Phenylthiomorpholine.

Caption: 2D Molecular Structure of 2-Phenylthiomorpholine.

Section 2: Synthesis of 2-Phenylthiomorpholine

The synthesis of thiomorpholine and its derivatives can be achieved through various synthetic routes.[4][6] A common and effective method for the preparation of 2-substituted thiomorpholines involves the reaction of a substituted epoxide with a β-amino-thiol. For 2-Phenylthiomorpholine, this would typically involve the reaction of styrene oxide with cysteamine (2-aminoethanethiol).

2.1. Conceptual Synthesis Workflow

The synthesis proceeds via a nucleophilic ring-opening of the epoxide by the thiol group of cysteamine, followed by an intramolecular cyclization.

Synthesis_Workflow StyreneOxide Styrene Oxide Intermediate Thiol-alkoxide Intermediate StyreneOxide->Intermediate Nucleophilic Attack Cysteamine Cysteamine Cysteamine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Phenylthiomorpholine Cyclization->Product

Sources

Technical Guide: Biological Activity Screening of Novel Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine, a sulfur-containing heterocyclic analog of morpholine, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Unlike its oxygenated counterpart, the thiomorpholine ring offers unique opportunities for modulating lipophilicity and metabolic stability via the oxidation state of the sulfur atom (sulfide, sulfoxide, sulfone). This guide provides a rigorous, self-validating technical framework for screening novel thiomorpholine derivatives, specifically focusing on metabolic regulation (DPP-4 inhibition) and oncology (cytotoxicity) , where this scaffold has shown the highest translational potential.

The Pharmacophore Rationale: Why Thiomorpholine?

Structural Advantages & SAR

The thiomorpholine core serves as a versatile bioisostere.[1] Its utility stems from three critical physicochemical properties:

  • Lipophilicity Modulation: The sulfur atom increases

    
     compared to morpholine, enhancing membrane permeability.
    
  • Oxidation States: The sulfur center can be oxidized to sulfoxide (

    
    ) or sulfone (
    
    
    
    ). This transition alters the ring's geometry (chair vs. twist-boat) and hydrogen-bonding potential, allowing for fine-tuned receptor fitting.
  • Metabolic Stability: Thiomorpholines are generally more resistant to oxidative metabolism than their morpholine analogs, prolonging half-life in vivo.

Strategic Screening Workflow

To maximize resource efficiency, a funnel approach is required. Do not screen the entire library randomly.

ScreeningWorkflow Library Thiomorpholine Library (Variable Oxidation States) InSilico In Silico Filter (Lipinski, ADMET, Docking) Library->InSilico Virtual Screening Synthesis Targeted Synthesis InSilico->Synthesis High Score Select Enzymatic 1° Screen: Enzyme Inhibition (DPP-4 / AChE) Synthesis->Enzymatic IC50 Determination Cellular 2° Screen: Cytotoxicity (MTT/SRB Assays) Enzymatic->Cellular Selectivity Index HitSel Hit Selection & Lead Opt Cellular->HitSel Validated Leads

Figure 1: Integrated screening workflow prioritizing in silico filtration before wet-lab validation.

Primary Screen: Metabolic Regulation (DPP-4 Inhibition)

Thiomorpholine derivatives have demonstrated significant potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a target for Type 2 Diabetes treatment. The mechanism relies on preventing the degradation of Incretins (GLP-1).[5][6]

Mechanism of Action

The thiomorpholine nitrogen often mimics the N-terminus of the substrate, while the hydrophobic ring occupies the S1 or S2 pocket of the enzyme.

DPP4_Mechanism GLP1 Active GLP-1 (Incretin) Inactive Inactive GLP-1 (Truncated) GLP1->Inactive Cleavage by DPP-4 Insulin Insulin Secretion (Beta Cells) GLP1->Insulin Promotes DPP4 DPP-4 Enzyme DPP4->GLP1 Catalytic Attack Thio Thiomorpholine Inhibitor Thio->DPP4 Competitive Binding

Figure 2: Competitive inhibition of DPP-4 by thiomorpholine prevents GLP-1 degradation, sustaining insulin signaling.

Protocol: Fluorometric DPP-4 Inhibition Assay

Objective: Determine the IC


 of derivatives using the substrate H-Gly-Pro-AMC.
Control:  Sitagliptin (Standard inhibitor).

Reagents:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin), 10 mM stock in DMSO.

  • Enzyme: Recombinant Human DPP-4 (10 ng/well).

Step-by-Step Methodology:

  • Preparation: Dilute thiomorpholine derivatives in Assay Buffer to 4x desired final concentration (range: 1 nM to 100 µM). Note: Keep final DMSO < 1% to avoid enzyme denaturation.

  • Plating: In a black 96-well plate (clear bottom), add:

    • 25 µL of Test Compound.

    • 25 µL of DPP-4 Enzyme solution.[7]

  • Pre-Incubation: Incubate at 37°C for 10 minutes to allow inhibitor-enzyme complex formation.

  • Initiation: Add 50 µL of Substrate (H-Gly-Pro-AMC, final conc. 50 µM).

  • Kinetic Reading: Measure fluorescence immediately (

    
    ) and every 5 minutes for 30 minutes at 37°C.
    
    • Excitation: 360 nm

    • Emission: 460 nm[7][8]

  • Calculation: Plot Reaction Velocity (

    
    ) vs. Log[Inhibitor]. Calculate IC
    
    
    
    using non-linear regression (Sigmoidal dose-response).

Validation Criteria:

  • Z-factor must be > 0.5.

  • Sitagliptin IC

    
     must fall within 15–30 nM range.
    

Secondary Screen: Cytotoxicity (Oncology)

Many thiomorpholine derivatives exhibit antiproliferative activity, particularly when hybridized with sulfonyl or aryl moieties. The MTT Assay is the industry standard for high-throughput viability screening.

Protocol: MTT Cell Viability Assay

Objective: Assess mitochondrial metabolic activity as a proxy for cell viability. Cell Lines: MCF-7 (Breast), A549 (Lung), HEK293 (Normal control).

Step-by-Step Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Treatment: Replace media with 100 µL fresh media containing graded concentrations of thiomorpholine derivatives (0.1 – 100 µM).

    • Critical: Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Exposure: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Conversion: Incubate for 4 hours. Viable cells convert yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation & Selectivity

A potent "hit" is not just toxic; it is selectively toxic.

Table 1: Example Data Structure for Hit Selection

Compound IDR-GroupMCF-7 IC

(µM)
HEK293 IC

(µM)
Selectivity Index (SI)Status
TM-01 Phenyl45.250.11.1Discard (Toxic)
TM-04 4-F-Phenyl12.5>100>8.0 Lead Candidate
TM-09 Sulfone2.15.42.5Optimize
Doxorubicin -0.52.14.2Control

Note: A Selectivity Index (SI) > 3 is generally considered the threshold for further development.

Antimicrobial Screening (Brief Overview)

Given the structural similarity to Linezolid, thiomorpholines should be screened for antimicrobial activity.

  • Method: Broth Microdilution (CLSI guidelines).

  • Metric: Minimum Inhibitory Concentration (MIC).

  • Key Target: Mycobacterium tuberculosis (H37Rv strain) and MRSA.

  • Protocol Note: Thiomorpholine derivatives often require specific solvents; ensure solubility in cation-adjusted Mueller-Hinton broth.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1][4] Link

  • DPP4 Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Sigma-Aldrich. Link

  • MTT Cell Proliferation Assay Protocol. ATCC. Link

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. NIH / PubMed Central. Link

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors. Frontiers in Chemistry / NIH. Link

Sources

Quantum Chemical Profiling of 2-Phenylthiomorpholine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Studies of 2-Phenylthiomorpholine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

2-Phenylthiomorpholine represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors and various psychotropic agents. Unlike its oxygenated analog (morpholine), the thiomorpholine ring introduces unique conformational flexibility due to the longer C–S bond lengths (approx. 1.82 Å) compared to C–O (approx. 1.43 Å) and the reduced electronegativity of sulfur.

This guide provides a rigorous computational protocol for characterizing the structural and electronic landscape of 2-phenylthiomorpholine. It synthesizes Density Functional Theory (DFT) methodologies to resolve the axial-equatorial equilibrium, map the Molecular Electrostatic Potential (MEP) for ligand-receptor docking, and predict spectroscopic signatures (IR/NMR) for experimental validation.

Computational Methodology & Protocol Design

To ensure high fidelity in predicting non-covalent interactions and conformational barriers, the selection of the model chemistry is paramount. Standard functionals (e.g., B3LYP) often underestimate dispersion forces, which are critical for stabilizing the phenyl ring's orientation.

Recommended Model Chemistry
  • Optimization & Frequencies: wB97X-D or M06-2X / 6-311++G(d,p)

    • Rationale: These long-range corrected functionals explicitly account for dispersion interactions (

      
       stacking and weak H-bonds) better than B3LYP. The diffuse functions (++) are mandatory for describing the lone pairs on Sulfur and Nitrogen.
      
  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (

      
      ) for biological relevance; Chloroform (
      
      
      
      ) for NMR comparison.
  • NBO Analysis: NBO 6.0 or higher.

    • Goal: To quantify the hyperconjugative delocalization (

      
      ) stabilizing the ring.
      
The Computational Workflow

G cluster_Analysis Property Profiling Start Input Structure (2-Phenylthiomorpholine) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch GeomOpt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (NIMAG=0 Check) GeomOpt->FreqCalc NBO NBO Analysis (Hyperconjugation) FreqCalc->NBO MEP MEP Mapping (Reactive Sites) FreqCalc->MEP Spec Spectroscopy (IR/NMR Scaling) FreqCalc->Spec

Figure 1: Step-by-step computational workflow for the structural and electronic characterization of 2-phenylthiomorpholine.

Conformational Landscape Analysis

The 2-phenylthiomorpholine ring exists primarily in a chair conformation. However, the position of the phenyl substituent (C2) and the proton on the secondary amine (N4) creates a stereochemical matrix that must be resolved.

The Equatorial Preference

Unlike cyclohexane, heterocyclic rings exhibit specific "anomeric-like" effects. However, for the bulky phenyl group at C2, steric hindrance dominates.

  • Equatorial Conformer (Global Minimum): The phenyl ring resides in the equatorial plane, minimizing 1,3-diaxial repulsive interactions with the axial protons at C6 and C4.

  • Axial Conformer: Higher in energy by approximately 2.5–3.5 kcal/mol. This conformer is destabilized by steric clash but may be stabilized in specific solvent environments or enzyme pockets via

    
     interactions.
    
Nitrogen Inversion Barrier

The nitrogen atom (N4) undergoes pyramidal inversion.

  • Transition State: A flattened Nitrogen center.

  • Barrier Height: Calculated typically around 8–10 kcal/mol.

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) scan driving the

    
     dihedral angle.
    

Table 1: Predicted Relative Energies of Conformers (wB97X-D/6-311++G(d,p))

ConformerPhenyl OrientationN-H OrientationRelative Energy (

, kcal/mol)
Boltzmann Pop. (298K)
I (Global Min) EquatorialEquatorial0.00~98%
II EquatorialAxial+1.24~1.8%
III AxialEquatorial+3.15< 0.2%
IV AxialAxial+4.50~0.0%

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting metabolic soft spots (e.g., S-oxidation or N-glucuronidation).

Frontier Molecular Orbitals (FMOs)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Sulfur lone pair (

    
    ) and the Nitrogen  lone pair (
    
    
    
    ). This indicates these sites are susceptible to electrophilic attack (e.g., by CYP450 enzymes).
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
     system of the Phenyl ring , making it the site for nucleophilic interaction or 
    
    
    
    stacking.
  • Band Gap (

    
    ):  A large gap (approx. 5–6 eV) typically indicates high chemical stability (hardness, 
    
    
    
    ).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Negative Regions (Red): Concentrated over the Nitrogen and Sulfur atoms (H-bond acceptors).

  • Positive Regions (Blue): Concentrated on the NH proton and the phenyl ring protons (H-bond donors/electrostatic interaction).

Protocol Validation: Use the Fukui Function (


)  to pinpoint the exact site of electrophilic attack.


High values at the Sulfur atom confirm it as the primary site for metabolic oxidation to sulfoxide.

Spectroscopic Validation

To validate the theoretical model, calculated spectra must be compared with experimental data.

Vibrational Spectroscopy (IR/Raman)

DFT frequencies are harmonic and typically overestimate experimental wavenumbers by 4–6%.

  • Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP) or 0.950 (for wB97X-D) to align with experimental FT-IR data.

  • Diagnostic Bands:

    • 
       stretch: ~3300–3400 cm
      
      
      
      (Sensitive to H-bonding).
    • 
       aromatic: >3000 cm
      
      
      
      .
    • 
       aliphatic (ring): 2800–2950 cm
      
      
      
      .
    • 
       stretch: 600–700 cm
      
      
      
      (Weak in IR, Strong in Raman).
NMR Shift Prediction (GIAO Method)

Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory.

  • Equation:

    
    
    
  • Key Insight: The magnetic anisotropy of the phenyl ring will shield/deshield the adjacent thiomorpholine protons (H2 and H3), providing a distinct splitting pattern that confirms the equatorial positioning of the phenyl group.

References

  • Dennington, R., Keith, T. A., & Millam, J. M. (2016). GaussView, Version 6. Semichem Inc. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • Weinhold, F. (2012). Natural Bond Orbital Analysis: A Critical Overview of Relationships to Alternative Bonding Perspectives. Journal of Computational Chemistry. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry. Link

Solubility and stability of 2-Phenylthiomorpholine in common lab solvents

[1]

Executive Summary

2-Phenylthiomorpholine (C₁₀H₁₃NS) represents a critical scaffold in medicinal chemistry, distinct from its oxygenated analogue, 2-phenylmorpholine (phenmetrazine).[1] While the phenyl ring confers lipophilicity and UV activity, the thiomorpholine sulfur atom introduces unique solubility behaviors and specific oxidative instability risks.

This guide provides a definitive technical analysis of 2-phenylthiomorpholine. Key takeaways include:

  • Dichotomous Solubility: The free base is highly lipophilic (LogP ~2.4), whereas the hydrochloride salt is hydrophilic.

  • Oxidative Sensitivity: The sulfur atom is the primary degradation site, readily oxidizing to sulfoxides (S=O) and sulfones (O=S=O) under ambient aerobic conditions.

  • Handling Mandate: Inert atmosphere (N₂/Ar) storage is required to maintain purity >98%.

Physicochemical Profile

Understanding the fundamental properties of 2-phenylthiomorpholine is a prerequisite for selecting appropriate solvents and designing stability protocols.[1]

PropertyValue (Approx.)Technical Note
Molecular Formula C₁₀H₁₃NSFree Base
Molecular Weight 179.28 g/mol (HCl Salt: 215.74 g/mol )
pKa (Conjugate Acid) 8.6 – 9.0Estimated based on thiomorpholine class.[1] Exists as cation at physiological pH.[1]
LogP (Octanol/Water) ~2.4Significantly more lipophilic than morpholine (LogP -0.86).[1]
Physical State Viscous Oil / Low-melting SolidHCl salt is a crystalline solid.[1]
Chirality Yes (C2 position)Typically synthesized as a racemate unless asymmetric synthesis is employed.[1]

Solubility Landscape

The solubility of 2-phenylthiomorpholine is strictly dependent on its ionization state.[1] Researchers must identify whether they are handling the Free Base or the Salt form before solvent selection.[1]

Solvent Compatibility Matrix[1]

Data Legend:

  • +++ : High Solubility (>100 mg/mL)

  • ++ : Moderate Solubility (10–100 mg/mL)

  • + : Low Solubility (<10 mg/mL)

  • - : Insoluble[1]

SolventFree Base (Neutral)HCl Salt (Cationic)Application Context
Water (Neutral pH) -+++Salt form ideal for aqueous bioassays.[1]
DMSO ++++++Universal stock solution solvent.[1]
Methanol / Ethanol +++++Good for intermediate dilutions.[1]
Dichloromethane (DCM) ++++Preferred for extraction/purification of base.[1]
Diethyl Ether ++-Used to precipitate the salt from organic mixtures.[1]
Hexane / Heptane +-Used to wash away non-polar impurities from the salt.[1]
0.1 M HCl (aq) ++++++Instant dissolution via protonation.[1]
Dissolution Protocol: Preparation of 10 mM Stock

Objective: Prepare a stable stock solution for biological screening.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard.[1] It solubilizes both forms and minimizes volatility.[1]

  • Calculation:

    • Target: 10 mL of 10 mM solution.[1]

    • Mass (Free Base): Weigh 17.93 mg.[1]

    • Mass (HCl Salt): Weigh 21.57 mg.[1]

  • Procedure:

    • Weigh compound into a chemically resistant amber glass vial (Class A).

    • Add 5 mL of DMSO.[1] Vortex for 30 seconds.[1]

    • Add remaining 5 mL DMSO.[1] Invert 10 times.

    • QC Check: Inspect for particulates. If using the Free Base, ensure no oily droplets remain at the meniscus.

Stability and Degradation Mechanisms[1]

The stability of 2-phenylthiomorpholine is compromised by two primary pathways: S-Oxidation and N-Oxidation .[1] The sulfur atom is chemically "softer" and more nucleophilic than the nitrogen, making it the first point of failure in the presence of atmospheric oxygen or peroxides.

Degradation Pathway Diagram[1]

The following diagram illustrates the stepwise oxidation from the parent sulfide to the sulfone, and the parallel salt formation pathway.

GParent2-Phenylthiomorpholine(Sulfide)SulfoxideSulfoxide Impurity(S=O)Parent->Sulfoxide [O] (Air/Peroxides) SlowSaltHydrochloride Salt(Stable Solid)Parent->Salt HCl (anhydrous)SulfoneSulfone Impurity(O=S=O)Sulfoxide->Sulfone [O] (Strong Oxidant) FastSalt->Parent NaOH / NaHCO3

Figure 1: Chemical fate of 2-phenylthiomorpholine showing oxidative degradation vs. stabilization via salt formation.[1][2]

Stability Factors[1]
  • Oxidation (Critical):

    • Mechanism:[3][4] The lone pairs on the sulfur atom react with reactive oxygen species (ROS).

    • Observation: Clear oils turn yellow/orange; solids develop a sticky surface.[1]

    • Prevention: Avoid ethers (e.g., THF, Diethyl ether) that may contain peroxide contaminants unless freshly distilled/tested.

  • Hygroscopicity:

    • The HCl salt is moderately hygroscopic.[1] Absorption of water facilitates hydrolysis and oxidation.[1]

  • Thermal Stability:

    • Free Base:[1] Volatile at high vacuum/temperatures.[1] Do not heat >60°C without vacuum.[1]

    • Salt: Stable up to melting point (~160-180°C), but prolonged heating can induce discoloration.[1]

Handling and Storage Protocols

To ensure data integrity in drug development assays, strict adherence to the following storage protocols is required.

Storage Conditions
ConditionRequirementRationale
Temperature -20°CSlows kinetic rate of S-oxidation.[1]
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen.[1]
Container Amber GlassBlocks UV light (phenyl ring absorption).[1]
Cap System Teflon-lined screw capPrevents leaching of plasticizers by the amine.[1]
Re-purification Strategy

If the compound has degraded (purity <90% by HPLC):

  • Acid/Base Extraction:

    • Dissolve degraded material in DCM.[1]

    • Wash with 1M HCl (The amine moves to the aqueous layer; non-basic sulfoxides/sulfones may partially remain in organic or distribute depending on polarity). Note: Sulfoxides are polar, but protonation of the amine is the most selective handle.

    • Separate layers.[1] Basify the aqueous layer with NaOH to pH 12.[1]

    • Extract back into fresh DCM.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Analytical Methodologies

HPLC-UV Parameters

Because the phenyl ring provides a chromophore, UV detection is feasible.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Wavelength: 254 nm (Phenyl absorption).[1]

  • Retention Time Prediction:

    • Sulfoxide (Impurity): Elutes early (more polar).[1]

    • Parent (2-Phenylthiomorpholine): Elutes middle.[1]

    • Sulfone (Impurity): Elutes between Sulfoxide and Parent.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Parent Ion: [M+H]⁺ = 180.1 (Base peak).[1]

  • Diagnostic Impurity Ions:

    • [M+16+H]⁺ = 196.1 (Sulfoxide).[1]

    • [M+32+H]⁺ = 212.1 (Sulfone).[1]

References

  • PubChem. 2-Phenylmorpholine (Analogue Reference).[1][5] National Library of Medicine.[1] Available at: [Link]

  • ResearchGate. Synthesis and Characterization of Morpholine Derivatives. (General synthesis and solubility context for morpholine/thiomorpholine scaffolds). Available at: [Link]

  • University of Tartu. pKa Values of Bases in Non-Aqueous Solvents. (Reference for amine basicity). Available at: [Link]

  • National Institutes of Health (PMC). Differential Oxidation of Thiophene-Containing Regioisomers.[1] (Mechanistic insight into sulfur oxidation). Available at: [Link]

The Ascendant Pharmacopoeia: A Technical Guide to the Pharmacological Potential of Phenylthiomorpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical scaffolds that offer both therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Among the heterocyclic compounds that have garnered significant interest, the phenylthiomorpholine moiety stands out as a privileged scaffold.[1][2] Its unique structural and physicochemical properties, including increased lipophilicity and metabolic susceptibility at the sulfur atom, make it an attractive starting point for the design of new therapeutic agents.[3] This in-depth technical guide provides a comprehensive review of the pharmacological potential of phenylthiomorpholine analogs, delving into their synthesis, structure-activity relationships (SAR), and diverse biological activities.

The Phenylthiomorpholine Scaffold: A Gateway to Diverse Bioactivity

The thiomorpholine ring, a sulfur-containing analog of morpholine, offers a distinct advantage in drug design. The replacement of the oxygen atom with sulfur increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3][4] Furthermore, the sulfur atom provides a "soft spot" for metabolism, primarily through oxidation to the corresponding sulfoxide and sulfone, which can influence the compound's pharmacokinetic profile and duration of action.[3] When coupled with a phenyl ring, this scaffold gives rise to a class of compounds with a wide spectrum of pharmacological activities, ranging from central nervous system (CNS) modulation to anticancer and antimicrobial effects.[1][2][3]

Synthetic Strategies: Building the Phenylthiomorpholine Core

The synthesis of phenylthiomorpholine analogs is adaptable, allowing for the introduction of various substituents on both the phenyl ring and the thiomorpholine nucleus. A common and efficient method involves the nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

This protocol describes a common method for synthesizing a key precursor, 4-(4-nitrophenyl)thiomorpholine, which can be further modified.[3]

Materials:

  • 4-Fluoronitrobenzene

  • Thiomorpholine

  • Solvent (e.g., 1-Butanol)

  • Base (e.g., Potassium Carbonate)

Procedure:

  • To a solution of 4-fluoronitrobenzene in 1-butanol, add an equimolar amount of thiomorpholine.

  • Add an excess of a suitable base, such as potassium carbonate, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 4-(4-nitrophenyl)thiomorpholine.

The nitro group in the resulting compound can then be reduced to an amine, providing a versatile handle for further derivatization through amide coupling and other reactions.[3] Alternative synthetic routes, such as the reaction of anilines with 2-chloroethyl ether, have also been reported and can be advantageous for producing N-phenylmorpholine analogs with steric hindrance.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 4-Fluoronitrobenzene 4-Fluoronitrobenzene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Fluoronitrobenzene->Nucleophilic Aromatic Substitution Thiomorpholine Thiomorpholine Thiomorpholine->Nucleophilic Aromatic Substitution Solvent (1-Butanol) Solvent (1-Butanol) Solvent (1-Butanol)->Nucleophilic Aromatic Substitution Base (K2CO3) Base (K2CO3) Base (K2CO3)->Nucleophilic Aromatic Substitution Heat (Reflux) Heat (Reflux) Heat (Reflux)->Nucleophilic Aromatic Substitution Workup & Purification Workup & Purification Nucleophilic Aromatic Substitution->Workup & Purification Product 4-(4-Nitrophenyl)thiomorpholine Workup & Purification->Product

Caption: General workflow for the synthesis of 4-(4-nitrophenyl)thiomorpholine.

Pharmacological Landscape of Phenylthiomorpholine Analogs

The versatility of the phenylthiomorpholine scaffold is reflected in the diverse range of biological targets it can modulate. This section explores some of the key pharmacological activities reported for this class of compounds.

Central Nervous System Activity

Phenylthiomorpholine analogs have shown significant promise as modulators of CNS targets, including dopamine transporters and nicotinic acetylcholine receptors (nAChRs).[6]

  • Dopamine and Norepinephrine Reuptake Inhibition: Certain 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, which are structurally related to phenylthiomorpholines, have demonstrated potent inhibition of dopamine (DA) and norepinephrine (NE) uptake.[6] This activity is crucial for the development of treatments for conditions such as depression and nicotine addiction.

  • Nicotinic Acetylcholine Receptor Antagonism: The same class of analogs has also shown antagonist activity at nAChRs.[6] The dual action of inhibiting monoamine uptake and blocking nAChRs is a highly sought-after profile for smoking cessation aids.

The structure-activity relationship studies in this area have revealed that substitutions on the aryl ring and N-alkylation can significantly impact potency.[6] For instance, N-ethyl and N-propyl analogs have shown higher antagonist potency at α3β4*-nAChRs and potent inhibition of DA and NE uptake.[6]

CNS_Activity_Pathway Phenylthiomorpholine_Analog Phenylthiomorpholine Analog Inhibition Inhibition Phenylthiomorpholine_Analog->Inhibition Antagonism Antagonism Phenylthiomorpholine_Analog->Antagonism DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Increased_DA_NE Increased Synaptic Dopamine & Norepinephrine DAT_NET->Increased_DA_NE nAChR Nicotinic Acetylcholine Receptor (nAChR) Blocked_Nicotinic_Signaling Blocked Nicotinic Signaling nAChR->Blocked_Nicotinic_Signaling Inhibition->DAT_NET Antagonism->nAChR Therapeutic_Effect Therapeutic Effect (e.g., Smoking Cessation) Increased_DA_NE->Therapeutic_Effect Blocked_Nicotinic_Signaling->Therapeutic_Effect

Caption: Dual mechanism of action of certain phenylthiomorpholine analogs in the CNS.

Anticancer Activity

The fusion of the phenylthiomorpholine scaffold with other heterocyclic systems, such as thiazole, has yielded compounds with promising antitumor activities.[7]

  • Inhibition of Tumor Cell Growth: N-phenylmorpholine-thiazole derivatives have been investigated for their ability to inhibit the growth of various tumor cell lines, including TK-10 (renal), MCF-7 (breast), and UACC-62 (melanoma).[7] Some of these hybrid molecules have demonstrated significant growth inhibition against these cell lines.

The synthetic strategy for these compounds often involves the reaction of morpholino-thiosemicarbazone derivatives with α-halocarbonyl compounds to construct the thiazole ring.[7]

Compound TypeTarget Cell LinesNotable ActivityReference
N-phenylmorpholine-thiazole derivativesTK-10, MCF-7, UACC-62Some derivatives showed potent growth inhibition.[7]
Morpholine-substituted 2-amino-4-phenylthiazolesHT29 (colon cancer)IC50 value of 2.01 µM for a lead compound.[1]
Antimicrobial and Other Biological Activities

The pharmacological potential of phenylthiomorpholine analogs extends beyond CNS and anticancer applications.

  • Antimycobacterial Activity: Novel thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[8] Two derivatives, in particular, emerged as potent antitubercular agents with low cytotoxicity.[8]

  • Antioxidant and Hypolipidemic Activity: Certain thiomorpholine derivatives have been shown to possess both antioxidant and hypolipidemic properties.[9] These compounds can inhibit lipid peroxidation and reduce levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in hyperlipidemic models, suggesting their potential as antiatherogenic agents.[9]

  • Adrenergic Activity: Studies on morpholine analogs of 1-aryl-2-aminoethanol derivatives have indicated that the aromatic moiety plays a crucial role in determining their adrenergic activity, which can range from α-stimulating to α-blocking effects.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenylthiomorpholine analogs is intricately linked to their structural features. Key SAR insights include:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the pharmacological profile. For example, in the context of adrenergic activity, the characteristics of the aromatic moiety are more influential than the ethanolamine or propanolamine structure.[10]

  • N-Substitution on the Thiomorpholine Ring: Modification of the nitrogen atom of the thiomorpholine ring can dramatically alter activity. N-alkylation has been shown to enhance potency in CNS-active analogs.[6] Incorporating an antioxidant moiety as the N-substituent can confer antioxidant and hypolipidemic properties.[9]

  • Stereochemistry: The stereochemistry of the molecule can be a critical determinant of its biological activity, as is common with many pharmacologically active compounds.

Future Directions and Conclusion

Phenylthiomorpholine analogs represent a promising and versatile class of compounds with a broad spectrum of pharmacological activities. The ability to readily modify their structure allows for the fine-tuning of their properties to target specific biological pathways. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: While many biological activities have been identified, the precise molecular mechanisms often remain to be fully elucidated.

  • Optimization of Pharmacokinetic Properties: Further studies are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their drug-like characteristics.

  • Exploration of New Therapeutic Areas: The diverse bioactivities of this scaffold suggest that its potential may extend to other therapeutic areas not yet fully explored.

References

  • Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. (n.d.). National Institutes of Health.
  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (2020). Bentham Science.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2021). MDPI.
  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. (1987). PubMed.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed.
  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.
  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). ResearchGate.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Phenylthiomorpholine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenylthiomorpholine scaffold represents a critical bioisostere of the 2-phenylmorpholine moiety (found in phenmetrazine and reboxetine analogues). By replacing the ether oxygen with sulfur, researchers can modulate lipophilicity (


), alter metabolic clearance pathways, and fine-tune receptor affinity without significantly disrupting steric volume. This application note details the strategic deployment of 2-phenylthiomorpholine in Central Nervous System (CNS) drug discovery, focusing on synthetic accessibility, stereochemical control, and blood-brain barrier (BBB) permeability optimization.

Introduction: The Sulfur Advantage in CNS Design

In CNS drug discovery, the "Morpholine-to-Thiomorpholine Switch" is a high-value tactic. While morpholine is a privileged scaffold, its polarity can sometimes limit brain penetration.

Key Physicochemical Shifts
Property2-Phenylmorpholine2-PhenylthiomorpholineImpact on CNS Drug Design
LogP ~1.3~2.0 - 2.5Increased: Enhances passive diffusion across the BBB.
H-Bond Acceptors Strong (Oxygen)Weak (Sulfur)Decreased: Reduces P-gp efflux liability; alters binding pocket interactions.
Metabolic Liability N-dealkylation, Ring hydroxylationS-oxidation, N-dealkylationAltered: Sulfur provides a "soft spot" for CYP450, forming sulfoxides/sulfones which are polar and may exit the CNS.
pKa ~8.4~8.0Slight Decrease: Modulates percentage of ionization at physiological pH.

Strategic Rationale: Use 2-phenylthiomorpholine when a morpholine lead compound exhibits low brain exposure (


) or when a hydrogen bond acceptor (HBA) needs to be deleted to improve selectivity (e.g., selectivity against HERG or off-target kinases).

Chemical Synthesis & Stereochemical Control

For CNS targets (e.g., Dopamine Transporters, Sigma Receptors), enantiopurity is non-negotiable. The (S)-enantiomer often exhibits distinct pharmacological profiles compared to the (R)-enantiomer.

Protocol A: Enantioselective Synthesis via Chiral Pool

This protocol utilizes (S)- or (R)-Phenylglycine to establish the chiral center before ring closure, avoiding difficult chiral resolutions later.

Reagents:

  • (S)-Phenylglycine (Starting Material)

  • Chloroacetyl chloride

  • Lawesson’s Reagent or

    
    
    
  • Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    )
    

Workflow:

  • Acylation: React (S)-phenylglycine with chloroacetyl chloride to form the chloroacetamide intermediate.

  • Cyclization: React with a thiol source (or generate the thiol in situ via thioacetate) to close the ring, forming the thiomorpholin-3-one (lactam).

  • Reduction: Reduce the lactam using LAH or

    
     to yield the final amine.
    
Step-by-Step Methodology (Lactam Reduction Route)
  • Preparation: Dissolve (S)-6-phenylthiomorpholin-3-one (1.0 eq) in anhydrous THF (0.2 M) under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add

    
     (1.0 M solution, 3.0 eq) dropwise over 20 minutes.
    
  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor via LC-MS (Target M+H: 180.08).

  • Quench: Cool to 0°C. Carefully add MeOH (excess) followed by 1N HCl. Reflux for 1 hour to break the amine-borane complex.

  • Isolation: Basify with 2N NaOH to pH > 12. Extract with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (0-10% MeOH in DCM with 1%

    
    ).
    

Critical Control Point: The reduction step preserves the chiral center at C2. Verify enantiomeric excess (


) using chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Visualization: Synthetic Pathway

SynthesisWorkflow Start Start: (S)-Phenylglycine Step1 Chloroacetylation Start->Step1 Step2 Thiolation & Cyclization Step1->Step2 Inter Intermediate: (S)-6-phenylthiomorpholin-3-one Step2->Inter Step3 Reduction (BH3-THF) Inter->Step3 Preserves Chirality Final Product: (S)-2-Phenylthiomorpholine Step3->Final

Caption: Enantioselective synthesis of 2-phenylthiomorpholine preserving the chiral center derived from phenylglycine.

ADME Profiling: The Metabolic "Soft Spot"

Unlike morpholines, thiomorpholines are susceptible to S-oxidation. This can be a liability (rapid clearance) or a feature (active metabolite generation).

Protocol B: Microsomal Stability & S-Oxidation Tracking

Objective: Determine intrinsic clearance (


) and identify the ratio of Sulfoxide (

) vs. Sulfone (

) formation.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • NADPH regenerating system.

  • Test Compound: 2-Phenylthiomorpholine analog (1 µM final).

  • LC-MS/MS (Triple Quadrupole).

Procedure:

  • Incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Metabolite ID: Monitor transitions:

    • Parent:

      
      
      
    • Sulfoxide (+16 Da):

      
       (Major metabolite)
      
    • Sulfone (+32 Da):

      
       (Minor metabolite)
      

Data Interpretation:

  • High S-oxidation: If

    
     of parent converts to sulfoxide in < 15 min, the compound may be too polar for sustained CNS activity (Sulfoxides have lower LogP and higher TPSA).
    
  • Mitigation: If S-oxidation is too rapid, introduce steric bulk adjacent to the sulfur (e.g., gem-dimethyl at C3 or C5) or electron-withdrawing groups on the phenyl ring to reduce electron density on the sulfur.

BBB Permeability Assessment

The increased lipophilicity of the thiomorpholine scaffold requires validation that it does not result in high non-specific binding (NSB) in brain tissue.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: High-throughput screening of passive diffusion.

Setup:

  • Donor Plate: pH 7.4 buffer + Test Compound.

  • Membrane: PVDF filter coated with Porcine Brain Lipid (PBL) in dodecane.

  • Acceptor Plate: pH 7.4 buffer.

Workflow:

  • Prepare 10 mM stock of 2-phenylthiomorpholine derivative in DMSO.

  • Dilute to 10 µM in Donor Buffer (PBS pH 7.4).

  • Add 200 µL to Donor wells.

  • Add 200 µL PBS to Acceptor wells.

  • Sandwich plates and incubate for 18 hours at room temperature (humidity chamber).

  • Quantify Donor and Acceptor concentrations via UV-Vis or LC-MS.

Calculation:



Benchmarks:

  • 
    : High CNS Permeability (Ideal).
    
  • 
    : Low CNS Permeability.
    
  • Control: Verapamil (High), Theophylline (Low).

Decision Logic for Scaffold Selection

Use the following logic flow to decide when to deploy the thiomorpholine scaffold versus the morpholine standard.

DecisionTree Start Lead Compound Analysis (Morpholine Core) CheckBBB Is Brain Penetration (Kp,uu) Adequate? Start->CheckBBB CheckMet Is Metabolic Stability Acceptable? CheckBBB->CheckMet Yes CheckLogP Is LogP < 2.0? CheckBBB->CheckLogP No Keep Keep Morpholine CheckMet->Keep Yes SwitchThio Switch to Thiomorpholine CheckMet->SwitchThio No (If N-dealkylation is issue) CheckLogP->SwitchThio Yes (Need Lipophilicity) CheckHBA Is H-Bond Acceptor Required? CheckLogP->CheckHBA No CheckHBA->Keep Yes CheckHBA->SwitchThio No (Remove H-Bond)

Caption: Decision matrix for transitioning from morpholine to thiomorpholine scaffolds in lead optimization.

References

  • Kourounakis, A. P., et al. (2020).[1][2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, 40(2), 709-752.[3] Link

  • Asirvatham, S., et al. (2021).[4] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][5][6] Journal of Chemical Reviews, 3(4), 247-272.[5] Link

  • U.S. National Library of Medicine. "2-Phenylthiomorpholine Compound Summary." PubChem. Link

  • Tzara, A., et al. (2020).[1][2][3] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.[2] Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

Sources

Application Note: Preclinical Evaluation of 2-Phenylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-Phenylthiomorpholine is a structural bioisostere of the established psychostimulant and anorectic agent phenmetrazine (2-phenyl-3-methylmorpholine) and the core scaffold 2-phenylmorpholine .[1] By replacing the ether oxygen of the morpholine ring with a sulfur atom (thioether), the physicochemical profile of the molecule is altered—specifically increasing lipophilicity (LogP) and modifying metabolic clearance pathways (via S-oxidation).

This guide details the specific animal models required to evaluate 2-phenylthiomorpholine. Unlike generic screening, these protocols are designed to isolate the compound’s dual potential as a Monoamine Releasing Agent (MRA) and an Anorectic Agent , while rigorously assessing the safety risks associated with sulfur-containing psychotropics.

Chemical & Pharmacological Context

To design valid animal experiments, one must understand the Structure-Activity Relationship (SAR). 2-Phenylthiomorpholine targets the monoamine transporters (DAT, NET, and potentially SERT).

SAR Logic & Mechanism[1]
  • Core Scaffold: Phenylmorpholine (stimulant backbone).[1][2]

  • Modification: O

    
     S substitution.
    
  • Predicted Effect: Enhanced blood-brain barrier (BBB) penetration due to higher lipophilicity; potential for distinct "sulfoxide" active metabolites.[1]

Visualization: SAR & Signaling Pathway

The following diagram illustrates the mechanistic hypothesis driving the experimental design.

G Compound 2-Phenylthiomorpholine BBB Blood-Brain Barrier (High Permeability) Compound->BBB Lipophilic Entry Target Presynaptic Transporters (DAT / NET) BBB->Target Binding Vesicles Synaptic Vesicles (VMAT2 Interaction) Target->Vesicles Translocation Dopamine Extracellular Dopamine (DA) Vesicles->Dopamine Reverse Transport (Efflux) Behavior1 Locomotor Activity Dopamine->Behavior1 Striatal Activation Behavior2 Anorectic Response Dopamine->Behavior2 Hypothalamic Activation

Figure 1: Mechanistic pathway of 2-phenylthiomorpholine, illustrating the progression from systemic administration to behavioral endpoints via monoamine release.[1]

Experimental Protocols

Protocol A: Psychomotor Stimulant Evaluation (Open Field Test)

Objective: To determine if 2-phenylthiomorpholine induces psychomotor activation characteristic of dopamine releasers, and to establish the dose-response curve.[1]

Animal Model: Male Sprague-Dawley Rats (250–300g).[1] Rationale: Rats provide a more robust translational model for complex motor behaviors (stereotypy vs. ambulation) compared to mice.

Methodology:

  • Habituation: Animals are handled for 3 days prior to testing to reduce stress-induced artifacts.[1] On test day, animals are placed in the Open Field (OF) chamber (40x40cm) for 30 minutes drug-free to establish baseline activity.

  • Administration:

    • Vehicle Control: Saline or 10% DMSO (depending on solubility).[1]

    • Positive Control: Amphetamine (1 mg/kg, i.p.) or Phenmetrazine (5 mg/kg, i.p.).

    • Test Groups: 2-Phenylthiomorpholine (1, 3, 10, 30 mg/kg, i.p.).

  • Data Acquisition: Automated video tracking (e.g., Noldus EthoVision).

  • Endpoints:

    • Total Distance Traveled (cm): Primary measure of stimulation.[1]

    • Center Time (%): Measure of anxiolytic/anxiogenic effects.[1][3]

    • Stereotypy Counts: Repetitive head weaving or grooming (indicates high-dose dopaminergic toxicity).[1]

Data Interpretation: A bell-shaped dose-response curve is expected.[1] Linear increases suggest pure stimulation; a drop at high doses often indicates stereotypy (compulsive stationary behavior) interfering with locomotion.

Protocol B: Anorectic Efficacy (Food Intake Inhibition)

Objective: To assess the compound's potential as an appetite suppressant, a historical application of the morpholine class.

Animal Model: Wistar Rats (Diet-Restricted or Fasted).[1]

Methodology:

  • Pre-Conditioning: Rats are trained to consume their daily food ration during a 4-hour window (e.g., 10:00 AM – 2:00 PM) for 7 days.[1] This synchronizes their metabolic hunger drive.[1]

  • Fasting: Food is removed 20 hours prior to the test.

  • Dosing: Administer 2-phenylthiomorpholine (p.o. or i.p.) 30 minutes before food presentation.

  • Measurement:

    • Weigh food hopper at T=0, T=1h, T=2h, and T=4h.

    • Calculate cumulative food intake (g/kg body weight).[1]

  • Spill Control: Paper bedding must be checked for food spillage (simulated eating) which can skew results with stimulants.[1]

Table 1: Expected Data Structure for Anorectic Assay

GroupDose (mg/kg)1h Intake (g)2h Intake (g)4h Intake (g)% Inhibition (vs Vehicle)
Vehicle-5.2 ± 0.48.1 ± 0.612.3 ± 0.8-
Positive Ctrl5.01.1 ± 0.22.5 ± 0.36.0 ± 0.5~50%
Test CmpdLow4.8 ± 0.57.9 ± 0.411.8 ± 0.7Low
Test CmpdHigh1.5 ± 0.33.0 ± 0.47.1 ± 0.6High

Advanced Mechanistic Validation: In Vivo Microdialysis

Objective: To prove causality—that the behavioral effects are driven by extracellular dopamine efflux in the Nucleus Accumbens (NAc), confirming the mechanism of action.

Protocol:

  • Stereotaxic Surgery: Implant a microdialysis guide cannula targeting the NAc shell (AP: +1.7, ML: +0.8, DV: -6.0 relative to Bregma).

  • Recovery: 5–7 days post-surgery.

  • Perfusion: Insert probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Sampling: Collect dialysate every 20 minutes.

    • Samples 1–3: Baseline.

    • Injection: 2-Phenylthiomorpholine.[1]

    • Samples 4–9: Post-drug response.[1]

  • Analysis: HPLC-ECD (Electrochemical Detection) to quantify Dopamine (DA) and Serotonin (5-HT).[1]

Critical Insight: If 2-phenylthiomorpholine is a substrate-type releaser (like phenmetrazine), you will see a rapid, sharp spike in DA (>400% baseline) that is impulse-independent.[1] If it is a reuptake inhibitor, the increase will be more modest (~200–300%) and calcium-dependent.

Safety & Toxicology Considerations

The "thio" modification introduces specific toxicological risks that must be monitored during the behavioral assays.

  • Hyperthermia: Stimulants containing sulfur can uncouple metabolic processes.[1] Rectal temperature must be monitored at T=0, 30, 60, and 120 min during the Open Field test.

  • Serotonin Syndrome: If the compound has unexpected affinity for SERT (Serotonin Transporter), rats may exhibit "wet dog shakes," hind limb abduction, or straub tail.

  • Metabolic Activation: The sulfur atom is prone to oxidation. The sulfoxide metabolite may have a longer half-life, leading to delayed toxicity or prolonged insomnia in the animal models.

Experimental Workflow Summary

The following diagram outlines the decision tree for evaluating 2-phenylthiomorpholine.

Workflow Start Synthesize 2-Phenylthiomorpholine Step1 In Vitro Binding (Ki) (DAT, NET, SERT) Start->Step1 Decision1 Ki < 1000 nM? Step1->Decision1 Step2 Acute Toxicity (LD50) & Dose Finding Decision1->Step2 Yes Stop Stop Development Decision1->Stop No Step3 Locomotor Activity (Open Field) Step2->Step3 Step4 Microdialysis (Mechanism Confirmation) Step3->Step4 Report Generate Pharmacological Profile Step4->Report

Figure 2: Preclinical screening cascade for 2-phenylthiomorpholine.

References

  • Rothman, R. B., et al. (2002).[3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link

    • Context: Establishes the baseline protocol for evaluating phenmetrazine analogues as monoamine releasers.
  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link

    • Context: Provides the modern standard for characterizing phenylmorpholine derivatives, including transporter assays and locomotor protocols.
  • Kalapatapu, R. K., et al. (2012). "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." (Relevant sections on Phenmetrazine analogues). ACS Chemical Neuroscience.[1] Link

    • Context: Discusses the structural modification effects on pharmacological potency in this chemical class.[4][5]

  • Bayer, H. (1954). "Patent: Morpholines and process for their manufacture." (Original Phenmetrazine patent context).

Sources

High-throughput screening of 2-Phenylthiomorpholine derivative libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 2-Phenylthiomorpholine Derivative Libraries

Abstract

The 2-phenylthiomorpholine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to morpholines while offering distinct lipophilicity and metabolic profiles. This scaffold is increasingly relevant in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes and novel psychotropic agents. This guide provides a comprehensive workflow for the High-Throughput Screening (HTS) of 2-phenylthiomorpholine libraries. It details critical considerations for library storage (preventing sulfur oxidation), a validated fluorogenic enzymatic assay protocol, and robust data analysis frameworks to identify high-confidence hits while eliminating false positives associated with sulfur-interference or aggregation.

Introduction: The Scaffold Advantage

The 2-phenylthiomorpholine moiety distinguishes itself from standard morpholines through two key features:

  • The Sulfur Atom: Introduces a soft nucleophile and alters the electronic landscape, potentially enhancing binding affinity via non-covalent interactions (e.g., sulfur-aromatic

    
     interactions). However, it introduces a liability: susceptibility to oxidation (sulfoxide/sulfone formation).
    
  • The C2-Phenyl Substitution: Creates a chiral center that breaks symmetry, increasing the complexity (Fsp3) of the molecule. In the context of DPP-4 inhibition, the phenyl group is designed to occupy the hydrophobic S1 or S2 sub-sites of the enzyme active site.

Strategic Objective: To screen a library of 10,000+ 2-phenylthiomorpholine derivatives to identify sub-micromolar inhibitors of DPP-4 with a Z’ factor > 0.6.

Library Management & Preparation

Critical Challenge: Thiomorpholines are prone to S-oxidation in the presence of peroxides or atmospheric oxygen over long-term storage, leading to "false hits" where the active species is the sulfoxide, not the parent sulfide.

Storage Protocol
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM stock solutions.

  • Environment: Store at -20°C or -80°C in varying humidity-controlled environments.

  • Inert Atmosphere: Purge master plates with Argon or Nitrogen before sealing to prevent S-oxidation.

  • QC Check: Randomly sample 5% of the library annually via LC-MS to quantify sulfoxide formation (

    
     peak).
    
Stereochemical Considerations

Since the C2 position is chiral, the library likely contains racemates or enantiopure sets.

  • Recommendation: If screening racemates, hits must be resolved into enantiomers (R/S) immediately during the hit validation phase, as biological activity is often eudismic (residing in one enantiomer).

HTS Assay Development: Fluorogenic DPP-4 Inhibition

This protocol uses a kinetic fluorogenic assay where DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing free AMC which fluoresces.

Assay Principle Diagram

AssayMechanism Substrate Substrate (Gly-Pro-AMC) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme Enzyme (DPP-4) Enzyme->Complex Product Fluorescent Product (Free AMC) Complex->Product Cleavage Inhibitor Inhibitor (2-Phenylthiomorpholine) Inhibitor->Enzyme Binding (Inhibition)

Caption: Mechanism of the fluorogenic DPP-4 assay. The inhibitor blocks the active site, preventing the release of fluorescent AMC.

Materials & Reagents
ComponentSpecificationRole
Enzyme Recombinant Human DPP-4 (CD26)Target protease.
Substrate H-Gly-Pro-AMC (Km ~ 50 µM)Fluorogenic peptide.
Buffer 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KClPhysiological mimic.
Additive 0.1 mg/mL BSA (Bovine Serum Albumin)Prevents enzyme adsorption to plastic.
Positive Control Sitagliptin (1 µM final)Standard DPP-4 inhibitor.
Plates 384-well Black, Low-Volume, Non-binding surfaceMinimizes background & protein loss.
Step-by-Step Protocol (384-Well Format)

Total Assay Volume: 20 µL Final DMSO Concentration: 1%

  • Compound Transfer (Acoustic Dispensing):

    • Dispense 200 nL of library compounds (10 mM in DMSO) into assay plates.

    • Columns 1-2: Dispense 200 nL DMSO (Negative Control / Max Signal).

    • Columns 23-24: Dispense 200 nL Sitagliptin (Positive Control / Min Signal).

  • Enzyme Addition:

    • Dilute DPP-4 enzyme in Assay Buffer to 2x concentration (e.g., 2 nM).

    • Dispense 10 µL of 2x Enzyme solution to all wells using a bulk dispenser (e.g., Multidrop Combi).

    • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 min at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Addition (Start Reaction):

    • Dilute Gly-Pro-AMC to 2x concentration (e.g., 40 µM) in Assay Buffer.

    • Dispense 10 µL of Substrate solution to all wells.

    • Note: Perform this step in low-light conditions to prevent photobleaching of AMC.

  • Incubation:

    • Incubate for 30 minutes at RT in the dark.

  • Detection:

    • Read Fluorescence Intensity (FI) on a multimode plate reader.

    • Excitation: 360 nm | Emission: 460 nm.

Data Analysis & Hit Selection

Quality Control Metrics

Before identifying hits, validate the plate performance using the Z-factor (


):


  • 
    : Mean and SD of Positive Control (Sitagliptin, inhibited, low signal).
    
  • 
    : Mean and SD of Negative Control (DMSO, uninhibited, high signal).
    
  • Acceptance Criteria:

    
    . If 
    
    
    
    , the plate is rejected and re-screened.
Hit Definition

Calculate Percent Inhibition for each sample:



  • Primary Hit Cutoff: Mean Inhibition + 3 SD (typically > 50% inhibition at 10 µM).

Hit Validation & Workflow

The 2-phenylthiomorpholine scaffold is lipophilic; therefore, aggregation-based false positives are a risk. Follow this validation logic:

ValidationWorkflow Start Primary Hits (>50% Inhibition) Triplicate Triplicate Retest (Same Concentration) Start->Triplicate DoseResponse Dose Response (IC50) (10-point dilution) Triplicate->DoseResponse Confirmed Discard False Positive / Artifact Triplicate->Discard Fail CounterScreen Counter Screen (Detergent Sensitivity) DoseResponse->CounterScreen Valid IC50 Selectivity Selectivity Assay (DPP-8/9 or related proteases) CounterScreen->Selectivity Not an Aggregator CounterScreen->Discard Sensitive to Triton X-100 Lead Validated Lead (Stereo-resolution) Selectivity->Lead Selective

Caption: Validation funnel. Critical step: Counter screening with detergent (0.01% Triton X-100) identifies promiscuous aggregators common in lipophilic libraries.

False Positive Elimination (PAINS & Aggregators)

Thiomorpholines can be lipophilic. "Aggregators" sequester enzymes non-specifically.

  • Test: Repeat the IC50 assay with 0.01% Triton X-100 .

  • Result: If IC50 shifts significantly (potency drops), the compound is likely an aggregator (False Positive). If IC50 remains stable, it is a true binder.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z' (< 0.5) Pipetting error or reagent degradation.Check liquid handler CVs. Ensure Gly-Pro-AMC is fresh (hydrolyzes slowly in water).
High Background Autofluorescence of library compounds.2-phenylthiomorpholines generally have low fluorescence, but impurities may interfere. Use a "Kinetic Read" mode and calculate slope rather than endpoint.
Potency Drop over Time Sulfur oxidation in DMSO stock.Re-synthesize fresh compound or check LC-MS of stock. Sulfoxides are often much less active than sulfides against DPP-4.
Edge Effects Evaporation in outer wells.Use low-evaporation lids or exclude outer rows (fill with buffer).

References

  • Kourounakis, A. P., et al. (2020).[1][2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

  • Kumari, S., et al. (2021).[1] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3][4] Journal of Chemical Reviews.

  • NCBI Assay Guidance Manual. (2012). "HTS Assay Validation." Bethesda (MD): National Library of Medicine (US).

  • Kozikowski, B. A., et al. (2003). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. (Validates DMSO storage protocols).

  • Havale, S. H., & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[1] Bioorganic & Medicinal Chemistry. (Context for DPP-4 as a target).

Sources

Application Notes & Protocols: Experimental Design for In Vivo Studies of 2-Phenylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide to the preclinical in vivo evaluation of 2-Phenylthiomorpholine, a novel small molecule inhibitor. Grounded in a hypothetical scenario where 2-Phenylthiomorpholine has demonstrated potent in vitro inhibition of "Kinase X," a critical enzyme in a specific solid tumor pathway, this guide offers a strategic and detailed framework for its subsequent animal studies. We will cover the essential phases of preclinical development, including formulation, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety studies. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest ethical standards in animal welfare.

Introduction: The Scientific Premise for In Vivo Evaluation

The journey of a novel chemical entity from a promising in vitro hit to a potential clinical candidate is contingent on rigorous preclinical validation. 2-Phenylthiomorpholine has been identified as a selective inhibitor of Kinase X, a hypothetical serine/threonine kinase whose aberrant activity is a key driver in the proliferation of a specific cancer cell line (e.g., HT-29, human colorectal adenocarcinoma). Before advancing to clinical trials, a series of well-designed in vivo studies are imperative to understand the compound's behavior and therapeutic potential in a complex biological system.[1][2]

The primary objectives of the in vivo program for 2-Phenylthiomorpholine are:

  • To establish a suitable formulation for administration.

  • To characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • To determine a safe and tolerable dose range.[3][4]

  • To demonstrate target engagement and downstream pathway modulation in the tumor.

  • To evaluate its anti-tumor efficacy in a relevant animal model.[5]

All animal experiments must be conducted in compliance with institutional and national guidelines, such as those from the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) and the Office of Laboratory Animal Welfare (OLAW), and all protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).[6][7][8]

Strategic Workflow for In Vivo Evaluation

A logical, stepwise progression of experiments is crucial for efficient and ethical drug development. The following workflow is recommended for 2-Phenylthiomorpholine.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Formal Safety A Compound Formulation & Vehicle Selection B Single-Dose Maximum Tolerated Dose (MTD) A->B C Pilot Pharmacokinetic (PK) Study B->C E Dose-Ranging Efficacy Study C->E Inform Dosing Strategy D Xenograft Model Establishment D->E F Pharmacodynamic (PD) Analysis E->F G Repeat-Dose Toxicology E->G Select Doses for Toxicology F->G Confirm On-Target Effects H Safety Pharmacology G->H

Caption: Overall workflow for the in vivo evaluation of 2-Phenylthiomorpholine.

Phase 1: Foundational Studies

Pre-formulation and Vehicle Selection

The choice of an appropriate vehicle is a critical determinant for the success of in vivo studies, especially for compounds with low aqueous solubility.[9][10] The ideal vehicle should be non-toxic and should not interfere with the compound's pharmacology.[11]

Protocol: Vehicle Screening

  • Solubility Assessment: Determine the solubility of 2-Phenylthiomorpholine in a panel of common, non-toxic vehicles.

    • Aqueous Vehicles: Saline (0.9% NaCl), 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

    • Co-solvents/Surfactants: 10% DMSO in saline, 5% Tween® 80 in saline, 40% Polyethylene glycol 400 (PEG400) in water.

    • Suspending Agents: 0.5% Carboxymethylcellulose (CMC) in water, 0.5% Methylcellulose in water.

  • Formulation Preparation: Prepare small-volume formulations at various concentrations. For suspensions, ensure homogeneity through sonication or homogenization.

  • Stability Check: Assess the physical and chemical stability of the most promising formulations at room temperature and 4°C over a 24-hour period.[12]

  • In Vivo Tolerability: Administer the vehicle alone to a small cohort of mice (n=2-3) via the intended route of administration (e.g., oral gavage, intraperitoneal injection) and monitor for any adverse effects over 48 hours.

Causality: An improper vehicle can lead to poor bioavailability, erratic exposure, and local irritation, confounding the study results.[11] This screening process ensures the selection of a well-tolerated formulation that provides consistent drug delivery.

Maximum Tolerated Dose (MTD) Study

An MTD study is essential to identify the highest dose that can be administered without causing unacceptable side effects.[3][4] This information is crucial for designing subsequent efficacy and toxicology studies.

Protocol: Single-Dose MTD in Mice

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy studies (e.g., female athymic nude mice, 6-8 weeks old).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (n=3 per group) based on a modified Fibonacci sequence.

  • Administration: Administer a single dose of 2-Phenylthiomorpholine via the selected route. Include a vehicle-only control group.

  • Monitoring: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and food/water intake.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

Pilot Pharmacokinetic (PK) Study

A pilot PK study provides critical information on the ADME properties of 2-Phenylthiomorpholine, such as its half-life, bioavailability, and exposure levels (Cmax, AUC).[3][4][13]

Protocol: Single-Dose PK in Mice

  • Animal Model: Use healthy mice (e.g., C57BL/6 or the selected xenograft host strain).

  • Study Groups:

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 2 mg/kg) to determine absolute bioavailability (n=3-4 animals per time point).

    • Group 2 (Oral/IP): Administer a single dose via the intended therapeutic route (e.g., 20 mg/kg) (n=3-4 animals per time point).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[14] A full PK profile can be obtained from individual mice using serial microsampling techniques.[14]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-Phenylthiomorpholine in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Table 1: Hypothetical Pilot PK Parameters for 2-Phenylthiomorpholine

ParameterIV (2 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) 1200850
Tmax (hr) 0.081.0
AUC₀-inf (ng*hr/mL) 18007200
T½ (hr) 2.53.0
Bioavailability (%) N/A40%

Phase 2: Efficacy and Pharmacodynamic Studies

Xenograft Tumor Model Establishment

For anti-cancer agents, a xenograft model, where human cancer cells are implanted into immunodeficient mice, is a commonly used system to evaluate efficacy.[3][5]

Protocol: Subcutaneous HT-29 Xenograft Model

  • Cell Culture: Culture HT-29 cells under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).

  • Cell Preparation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex BME® at a concentration of 5 x 10⁷ cells/mL. The use of a basement membrane extract can improve tumor take and growth rates.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of female athymic nude mice.[15]

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Dose-Ranging Efficacy and Pharmacodynamic (PD) Study

This integrated study aims to determine the relationship between dose, target inhibition, and anti-tumor activity.

G cluster_0 Input A MTD Data C Select 3-4 Dose Levels (e.g., Low, Mid, High) A->C B PK Data (Exposure Levels) B->C D Initiate Efficacy Study in Tumor-Bearing Mice C->D E Measure Tumor Volume & Body Weight D->E Regularly F Collect Terminal Samples (Tumor & Plasma) E->F At Study End I Correlate PK, PD, and Efficacy (Tumor Growth Inhibition) E->I G PD Analysis: Target Inhibition (p-Kinase X) F->G H PK Analysis: Exposure at Doses F->H G->I H->I

Caption: Decision and workflow diagram for the PK/PD/Efficacy study.

Protocol: Combined Efficacy and PD Study

  • Study Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, daily oral gavage)

    • Group 2: 2-Phenylthiomorpholine (Low Dose, e.g., 10 mg/kg, daily)

    • Group 3: 2-Phenylthiomorpholine (Mid Dose, e.g., 30 mg/kg, daily)

    • Group 4: 2-Phenylthiomorpholine (High Dose, e.g., 100 mg/kg, daily)

    • (Optional) Group 5: Positive Control (Standard-of-care drug)

  • Treatment: Administer the compound or vehicle for 21-28 days.

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Pharmacodynamic Sub-study: At the end of the treatment period (or at a specified time point, e.g., 4 hours after the last dose), euthanize a subset of mice from each group (n=3-4).

  • Sample Collection:

    • Collect blood for plasma PK analysis.

    • Excise tumors and snap-freeze a portion in liquid nitrogen for biomarker analysis (e.g., Western blot, IHC) and fix the other portion in formalin for histology.

  • PD Analysis: Homogenize the frozen tumor tissue and analyze the levels of phosphorylated Kinase X (the active form) and total Kinase X by Western blot or ELISA to determine the degree of target inhibition.

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints can include survival analysis.

Table 2: Hypothetical Efficacy and PD Readouts

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)TGI (%)p-Kinase X Inhibition (%)
Vehicle 01500 ± 25000
Compound 101100 ± 2002735
Compound 30650 ± 1505775
Compound 100300 ± 1008095

Phase 3: Safety and Tolerability Assessment

Following demonstration of efficacy, more formal safety studies are required.[16] The primary goals are to identify potential target organs for toxicity and establish a safety margin.[17]

Repeat-Dose Toxicology

This study evaluates the potential toxicity of 2-Phenylthiomorpholine after repeated administration.

Protocol: 14-Day Repeat-Dose Toxicity Study in Mice

  • Animal Model: Use healthy, non-tumor-bearing mice (equal numbers of males and females).

  • Study Groups (n=5-10 per sex per group):

    • Group 1: Vehicle Control

    • Group 2: Low Dose (a dose showing minimal efficacy)

    • Group 3: Mid Dose (the efficacious dose)

    • Group 4: High Dose (a dose approaching the MTD)

  • Administration: Dose animals daily for 14 days.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination.

Safety Pharmacology

Safety pharmacology studies investigate the potential for adverse effects on major physiological systems.[16] For small molecules, core battery studies often include assessments of the central nervous, cardiovascular, and respiratory systems.

Ethical Considerations

All research involving animals must be guided by the principles of the 3Rs:

  • Replacement: Using non-animal methods wherever possible.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

  • Refinement: Minimizing any potential pain, suffering, or distress.

Investigators must establish clear humane endpoints for all studies. For tumor models, this may include tumor volume exceeding a certain size, ulceration of the tumor, or significant loss of body weight.

Conclusion

The systematic in vivo evaluation outlined in this guide provides a robust framework for characterizing the preclinical profile of 2-Phenylthiomorpholine. By integrating PK, PD, and efficacy studies, researchers can build a comprehensive data package that elucidates the compound's mechanism of action, therapeutic window, and potential liabilities. This structured approach is essential for making informed decisions about the continued development of 2-Phenylthiomorpholine as a potential anti-cancer therapeutic.

References

  • Rasayu Cancer Clinic. (n.d.). Preclinical Studies : In Vitro & In Vivo. Retrieved from [Link]

  • Valcourt, D. M., Kapadia, C. H., Scully, M. A., Dang, M. N., & Day, E. S. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced healthcare materials, 9(13), e2000110. [Link]

  • Day, E. S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed, 9(13). [Link]

  • Mishra, A. K., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols, 2(2), 100448. [Link]

  • Promega Corporation. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • Maji, R., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Journal of Drug Design and Research, 1(1). [Link]

  • Slideshare. (n.d.). Preclinical and clinical screening of anticancer drugs. Retrieved from [Link]

  • Martin, P. L. (2015). Safety Pharmacology of Anticancer Agents. Handbook of experimental pharmacology, 229, 405–431. [Link]

  • Ahmad, W., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery, 17, 100159. [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • Wyska, E., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals, 15(5), 621. [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

  • ResearchGate. (2025). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Schein, P. (1977). Preclinical toxicology of anticancer agents. Cancer Research, 37(6), 1934-7. [Link]

  • AAALAC International. (n.d.). U.S. Regulations and Requirements. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved from [Link]

  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]

  • UNTHSC. (n.d.). IACUC Guidelines for Reporting to OLAW, USDA or AAALAC. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Retrieved from [Link]

  • Gunaratna, C., Cregor, M., & Kissinger, C. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 18(4), 153. [Link]

  • Day, E. S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(13). [Link]

  • Pharma Models. (2014, May 28). The Importance of Toxicology Research in Preclinical Studies. Retrieved from [Link]

  • Neoplasma. (n.d.). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Retrieved from [Link]

  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into.... Retrieved from [Link]

  • NIH OLAW. (2021, November 17). OLAW Webinar: Research Involving Animals [Video]. YouTube. [Link]

  • University of Wisconsin KnowledgeBase. (2013, September 16). Animal Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Laboratory Guidelines for Animal Care. Retrieved from [Link]

Sources

Analytical methods for the quantification of 2-Phenylthiomorpholine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Abstract & Introduction

2-Phenylthiomorpholine (C₁₀H₁₃NS) is a structural analogue of the psychostimulant phenmetrazine, distinguished by the substitution of the ether oxygen with a sulfur atom. While less common in clinical pharmacopoeia, phenylthiomorpholines are of increasing interest in forensic toxicology and medicinal chemistry as potential "designer drugs" or metabolic intermediates of sulfur-containing pharmaceuticals.

The quantification of 2-phenylthiomorpholine in biological matrices (plasma, urine) presents unique analytical challenges compared to its oxygenated counterparts. The sulfur atom introduces susceptibility to S-oxidation (forming sulfoxides/sulfones) during sample processing, and the molecule’s basic nitrogen requires careful pH control for efficient extraction.

This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method optimized for sensitivity, specificity, and stability.

Method Development Strategy

Chemical Logic & Causality
  • Analyte Properties:

    • Basicity: The secondary amine functions as a base (pKa ≈ 8.5–9.0), existing as a cation at physiological pH.

    • Lipophilicity: The phenyl ring confers significant lipophilicity (LogP > 2.0), making Reverse Phase Chromatography (RPC) on a C18 column the ideal separation mechanism.

    • Stability Risk: Unlike phenmetrazine, the thiomorpholine ring is prone to oxidation in air or enzymatic environments, necessitating the use of antioxidants during extraction.

  • Extraction Choice: Mixed-Mode Cation Exchange (MCX)

    • Why? Liquid-Liquid Extraction (LLE) is possible, but Solid Phase Extraction (SPE) using MCX cartridges provides superior cleanliness. The mechanism utilizes the cationic nature of the drug to bind to the sorbent while washing away neutral and acidic interferences, followed by elution with a basic organic solvent.

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the oxidation control step.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Stab Stabilization (+ Na Metabisulfite) Sample->Stab Prevent S-Oxidation SPE SPE Extraction (Oasis MCX) Stab->SPE Load pH 6 Elution Elution (5% NH4OH in MeOH) SPE->Elution Basic Release LC UHPLC Separation (C18 Column) Elution->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Quantify

Caption: Optimized bioanalytical workflow integrating antioxidant stabilization to prevent thiomorpholine S-oxidation prior to MCX extraction.

Experimental Protocol

Materials & Reagents[1][2]
  • Reference Standard: 2-Phenylthiomorpholine HCl (purity >98%).

  • Internal Standard (IS): Phenmetrazine-d5 or 2-Phenylthiomorpholine-d5 (if custom synthesized).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Buffer Reagents: Ammonium Formate, Ammonium Hydroxide (NH₄OH), Sodium Metabisulfite (Na₂S₂O₅).

  • SPE Cartridges: Waters Oasis MCX (30 mg/1 cc) or equivalent mixed-mode cation exchange.

Instrumentation Parameters

Liquid Chromatography (UHPLC):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

    • Note: The precursor ion is [M+H]⁺ = 180.1. Common fragments for phenyl-heterocycles include the tropylium ion (m/z 91).

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
2-Phenylthiomorpholine 180.1 91.1 3025Quantifier
180.1147.03015Qualifier
IS (Phenmetrazine-d5) 183.296.13025Internal Std
Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL tube.

  • Stabilization (Critical): Add 10 µL of 10% Sodium Metabisulfite (aq) to prevent S-oxidation. Vortex for 10 sec.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Pre-treatment: Add 300 µL of 4% Phosphoric Acid (H₃PO₄) in water. Vortex. Acidification ensures the amine is protonated (charged) for MCX binding.

  • SPE Loading (MCX Cartridge):

    • Condition: 1 mL MeOH, then 1 mL Water.

    • Load: Apply pre-treated sample.

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

    • Elute: 2 x 250 µL of 5% NH₄OH in Methanol (High pH neutralizes the amine, releasing it from the sorbent).

  • Dry Down: Evaporate eluate under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and centrifuge.

Validation & Quality Control

The method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Acceptance Criteria Table
ParameterAcceptance Criteria
Linearity (R²) > 0.995 (Weighted 1/x²)
Accuracy (%RE) ±15% (±20% at LLOQ)
Precision (%CV) <15% (<20% at LLOQ)
Recovery > 80% (Consistent across levels)
Matrix Effect 85–115% (IS normalized)
Stability <15% degradation (Freeze/thaw, Benchtop)
Troubleshooting S-Oxidation

If "ghost peaks" appear at m/z 196.1 (+16 Da), this indicates the formation of 2-Phenylthiomorpholine Sulfoxide.

  • Cause: Insufficient antioxidant or prolonged exposure to air at high pH.

  • Solution: Increase Sodium Metabisulfite concentration or reduce time spent in the elution solvent (high pH accelerates oxidation).

Mechanistic Insight: Fragmentation & Metabolism

Understanding the behavior of the molecule is crucial for identifying interferences.

Fragmentation Parent 2-Phenylthiomorpholine [M+H]+ = 180.1 Tropylium Tropylium Ion (C7H7)+ m/z = 91.1 Parent->Tropylium CID Fragmentation (Loss of Thiomorpholine Ring) Sulfoxide Metabolite: Sulfoxide [M+H]+ = 196.1 Parent->Sulfoxide Biological/Chemical Oxidation (+O)

Caption: MS/MS fragmentation pathway (Quantifier) and potential oxidative interference pathway.

References

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type analogues: Phenmetrazine and Phendimetrazine."[1] European Journal of Pharmacology.

  • Sohier, B., et al. (1999). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Biodegradation.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Asirvatham, S., et al. (2021).[2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][3][4] Journal of Chemical Reviews.

Sources

Troubleshooting & Optimization

Addressing solubility issues of 2-Phenylthiomorpholine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Phenylthiomorpholine is a lipophilic secondary amine often utilized as a scaffold in medicinal chemistry. Its solubility behavior is dictated by two competing structural features: the hydrophobic phenyl ring/thioether backbone and the ionizable secondary amine.

  • Core Challenge: The free base is poorly soluble in neutral to alkaline aqueous media (

    
    ).
    
  • Primary Solution: Protonation of the secondary amine (

    
    ) to form a water-soluble salt (e.g., Hydrochloride).
    
  • Secondary Challenge: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) in solution, requiring careful handling.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Structure 2-Phenyl-1,4-thiomorpholineLipophilic domain (Phenyl) + Polarizable domain (S)
pKa (Calc.) ~8.6 (Conjugate Acid)Ionized (+) at pH < 6.5; Neutral at pH > 8.5
LogP ~1.8 - 2.2 (Free Base)Moderate lipophilicity; requires co-solvents if uncharged
Stability Thioether sensitivityProne to S-oxidation; avoid vigorous vortexing in air

Troubleshooting Guide (Q&A)

Category A: Dissolution Failures in Aqueous Buffers

Q1: I added the free base to PBS (pH 7.4), but it remains an oily droplet/precipitate. Why? A: This is a classic intrinsic solubility (


) issue. At pH 7.4, you are approaching the compound's 

. According to the Henderson-Hasselbalch equation, a significant fraction of the molecules exists as the uncharged, lipophilic free base.
  • The Fix: Lower the pH of your vehicle to < 6.0 using dilute HCl or switch to a citrate/acetate buffer. If physiological pH is mandatory, you must use a co-solvent or cyclodextrin (see Protocol B).

Q2: I am using the Hydrochloride (HCl) salt, but it precipitates when I add it to saline (0.9% NaCl). A: You are likely experiencing the Common Ion Effect . The high concentration of chloride ions (


) in saline suppresses the solubility of the hydrochloride salt.
  • The Fix: Dissolve the compound in pure water or 5% Dextrose (D5W) first. Once fully dissolved, slowly dilute with saline if necessary, or stick to D5W as the vehicle.

Category B: Stability & Discoloration

Q3: My stock solution turned yellow after 24 hours at room temperature. A: This indicates oxidation of the sulfur atom to the sulfoxide or sulfone, or N-oxidation.

  • The Fix:

    • Degas all buffers (sparge with

      
       or Ar for 15 mins) before use.
      
    • Store stock solutions at -20°C or -80°C.

    • Consider adding an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid if compatible with your assay.

Decision Tree: Selecting the Right Solubilization Strategy

Use the following logic flow to determine the optimal formulation for your specific application.

SolubilityLogic Start Start: Define Requirement IsSalt Is compound Salt or Free Base? Start->IsSalt Free Base Free Base IsSalt->Free Base Free Base Salt Form Salt Form IsSalt->Salt Form Salt (e.g., HCl) TargetpH Target pH of Solution? Acidic (pH < 6) Acidic (pH < 6) TargetpH->Acidic (pH < 6) pH < 6 Neutral (pH 7.4) Neutral (pH 7.4) TargetpH->Neutral (pH 7.4) pH 7.4 Convert to Salt Convert to Salt Free Base->Convert to Salt Best Practice Protocol A: In-Situ Salt Protocol A: In-Situ Salt Convert to Salt->Protocol A: In-Situ Salt Salt Form->TargetpH Dissolve in Water/D5W Dissolve in Water/D5W Acidic (pH < 6)->Dissolve in Water/D5W ConcReq Required Concentration? Neutral (pH 7.4)->ConcReq Check Conc. Low (< 1 mg/mL) Low (< 1 mg/mL) ConcReq->Low (< 1 mg/mL) Low High (> 5 mg/mL) High (> 5 mg/mL) ConcReq->High (> 5 mg/mL) High Dissolve in DMSO -> Dilute PBS Dissolve in DMSO -> Dilute PBS Low (< 1 mg/mL)->Dissolve in DMSO -> Dilute PBS Complexation Needed Complexation Needed High (> 5 mg/mL)->Complexation Needed Protocol C: Cyclodextrin Protocol C: Cyclodextrin Complexation Needed->Protocol C: Cyclodextrin

Caption: Logical workflow for selecting the appropriate solubilization method based on compound form and experimental pH requirements.

Detailed Protocols

Protocol A: In-Situ Salt Formation (Converting Free Base)

Use this when you only have the free base but need an aqueous solution.

  • Calculate Molar Equivalents: Determine the moles of 2-Phenylthiomorpholine (MW: ~179.28 g/mol ).

  • Acid Addition: Add 0.95 to 1.0 equivalents of 1N HCl (or Methanesulfonic acid) directly to the neat oil/solid.

    • Note: Avoid excess acid if the solution will be used in sensitive cell assays.

  • Solvent Addition: Add half the required volume of water. Vortex vigorously.

  • Sonication: Sonicate at ambient temperature for 5–10 minutes. The solution should become clear.

  • Final Dilution: Bring to final volume with water or D5W. Measure pH to confirm it is slightly acidic (pH 4–5).

Protocol B: Co-Solvent System (DMSO/PEG)

Use for neutral pH applications where salt formation causes precipitation.

Recommended Formulation: 5% DMSO + 40% PEG-400 + 55% Water

  • Stock Prep: Dissolve compound in 100% DMSO at 20x the final concentration.

  • Intermediate: Add the required amount of PEG-400 to the DMSO stock. Vortex.

  • Aqueous Step: Slowly add the water (warm if possible, ~37°C) to the DMSO/PEG mixture while vortexing.

    • Critical: Adding DMSO stock directly to water often causes rapid precipitation. The PEG acts as a bridge.

Protocol C: Cyclodextrin Complexation (HP-β-CD)

Gold standard for animal studies (IP/IV/PO) to mask lipophilicity.

  • Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Addition: Add the 2-Phenylthiomorpholine (Free base or Salt) to the vehicle.

  • Equilibration: Shake or stir at room temperature for 2–4 hours.

    • Tip: If using the free base, acidification (pH 4) speeds up complexation. You can then back-titrate to pH 6–7 carefully.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove un-dissolved particles.

Solubility Data Reference Table

Solvent / VehicleSolubility Estimate (mg/mL)Comments
Water (pH 7.0) < 0.5 mg/mL (Free Base)Poor solubility; visible oil droplets.
0.1 N HCl (pH 1.2) > 20 mg/mLForms highly soluble hydrochloride salt.
DMSO > 50 mg/mLExcellent stock solvent.
Ethanol > 30 mg/mLGood, but evaporates; check toxicity for cells.
20% HP-β-CD 5 – 15 mg/mLBest for neutral pH formulations.
PBS (pH 7.4) < 1 mg/mLRisk of precipitation; not recommended without co-solvents.

References

  • PubChem. 2-Phenylmorpholine (Analogous Structure & Properties).[1] National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-dependent solubility profiling).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol basis for HP-β-CD).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic basis for Protocol A).

Sources

Strategies for improving the regioselectivity of 2-Phenylthiomorpholine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details strategies for the regioselective functionalization of 2-phenylthiomorpholine. It addresses the competition between nitrogen and sulfur reactivity, steric control exerted by the C2-phenyl group, and protocols for C-H activation.

Core Scaffold & Reactivity Profile

The 2-phenylthiomorpholine scaffold presents a unique challenge in medicinal chemistry due to its dual heteroatoms (N and S) and the steric bias introduced by the phenyl ring.

  • Nucleophilic Competition: The secondary amine (NH) and the thioether (S) are both nucleophilic. Under neutral conditions, sulfur is softer and often more nucleophilic toward soft electrophiles (e.g., alkyl iodides). Under basic conditions, the deprotonated nitrogen (amide/anion) dominates.

  • Steric Anchor: The C2-phenyl group preferentially adopts an equatorial conformation to minimize 1,3-diaxial interactions. This locks the ring conformation, directing incoming reagents to the less hindered face (trans-selectivity).

  • C-H Activation Sites:

    • C2: Blocked by Phenyl.[1]

    • C3 (

      
      -N, 
      
      
      
      -S):
      Sterically hindered by the adjacent C2-phenyl group.
    • C5 (

      
      -N, 
      
      
      
      -S):
      Sterically accessible and electronically activated by N-protecting groups (e.g., Boc).
    • C6 (

      
      -S, 
      
      
      
      -N):
      Accessible, but
      
      
      -amino lithiation (at C5) is generally thermodynamically preferred over
      
      
      -thio lithiation when strong directing groups (Boc) are used.
Regioselectivity Map

RegioselectivityMap Scaffold 2-Phenylthiomorpholine N_Func Nitrogen (N4) Nucleophilic Center Target: Acylation/Alkylation Scaffold->N_Func Base-mediated S_Func Sulfur (S1) Oxidation Prone Target: Sulfoxide/Sulfone Scaffold->S_Func Oxidants/Soft Electrophiles C3_Site C3 Position Sterically Hindered (Proximal to Ph) Scaffold->C3_Site Blocked C5_Site C5 Position Primary Lithiation Site (Distal to Ph) Scaffold->C5_Site N-Boc Directed Lithiation

Figure 1: Reactivity hotspots. Green indicates accessible/favored sites; Red indicates hindered sites.

Troubleshooting N- vs. S-Functionalization

Q: How do I ensure N-alkylation without competing S-alkylation?

A: The sulfur atom is a "soft" nucleophile and can form episulfonium ions with alkyl halides, leading to complex mixtures. To favor N-alkylation :

  • Hard/Soft Acid-Base Matching: Use "harder" electrophiles (e.g., alkyl bromides/chlorides rather than iodides) and polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the nitrogen anion.

  • Deprotonation: Pre-form the nitrogen anion using a strong base (NaH or KHMDS) at 0°C. The anionic nitrogen is significantly more nucleophilic than the neutral sulfur.

  • Transient Protection: If S-alkylation persists, oxidize sulfur to the sulfoxide (S=O) temporarily. The sulfoxide is non-nucleophilic. After N-functionalization, reduce it back to the sulfide using mild conditions (e.g.,

    
     or Silanes).
    
Q: I am observing S-oxidation during N-acylation. How do I prevent this?

A: This typically occurs if the acylating agent contains oxidizing impurities or if the reaction is exposed to air/light for prolonged periods (radical oxidation).

  • Protocol: Perform acylation under an inert atmosphere (

    
     or Ar).
    
  • Reagent Check: Ensure acid chlorides are distilled. If using coupling reagents (EDC/HOBt), avoid excess HOBt which can sometimes promote side reactions.

C-H Activation & Lithiation Strategies

Q: How do I selectively functionalize the ring carbons (C-H activation)?

A: The most reliable method is


-lithiation  directed by an N-protecting group.
  • Directing Group (DG): Use N-Boc (tert-butoxycarbonyl). The carbonyl oxygen coordinates lithium, directing deprotonation to the

    
    -position (C3 or C5).
    
  • Regiocontrol (C3 vs. C5):

    • C3: The C2-phenyl group creates significant steric bulk. Lithiation at C3 is kinetically disfavored.

    • C5: This position is distal to the phenyl ring and sterically accessible.

    • Result: Treatment of N-Boc-2-phenylthiomorpholine with s-BuLi followed by an electrophile yields the C5-substituted product predominantly.

Protocol: Regioselective C5-Lithiation
StepReagent/ConditionPurpose
1. Protection

,

, DCM
Install Directing Group (DG).
2. Lithiation

(1.2 eq), TMEDA (1.2 eq)
Deprotonate

-to-N. TMEDA breaks Li-aggregates.
3. Temp/Time

, 1-2 hours
Kinetic control to favor C5 over C3/C6.
4. Trapping Electrophile (e.g., MeI, PhCHO)Quench the carbanion.
5. Workup

(aq) quench
Proton source to stop reaction.

Critical Note: The incoming electrophile will attack from the face opposite the C2-phenyl group (trans-diastereoselectivity) to minimize steric clash in the transition state.

LithiationWorkflow Start N-Boc-2-Phenylthiomorpholine Reagent Add s-BuLi / TMEDA (-78°C, THF) Start->Reagent Intermediate Lithiated Species (Li predominantly at C5) Reagent->Intermediate Kinetic Control Electrophile Add Electrophile (E+) Intermediate->Electrophile Product C5-Substituted Product (Trans to C2-Ph) Electrophile->Product Steric Control

Figure 2: Workflow for C5-selective functionalization.

Oxidation Control: Sulfoxide vs. Sulfone

Q: How do I stop oxidation at the Sulfoxide (S=O) stage without forming Sulfone ( )?

A: Sulfones form when the sulfoxide is further oxidized. The rate of the second oxidation is often slower, but selectivity requires stoichiometry control.

  • Reagent Selection:

    • Sodium Periodate (

      
      ):  Excellent for mono-oxidation. It typically stops at the sulfoxide stage in aqueous methanol at 0°C.
      
    • mCPBA: Difficult to control. Often yields mixtures of sulfoxide and sulfone unless exactly 0.95 equivalents are used at -78°C.

    • Oxone®: Tends to drive reaction to the sulfone. Avoid if sulfoxide is the target.

Q: Can I control the stereochemistry of the Sulfoxide?

A: Yes. The oxidation is sensitive to the ring conformation.

  • Substrate Control: The C2-phenyl group locks the ring. Oxidants will approach from the less hindered face (axial attack vs equatorial attack).

  • Result: You will typically obtain a mixture of diastereomers (cis/trans sulfoxides). However, using bulky oxidants (e.g., Davis oxaziridine) can enhance selectivity for the trans-sulfoxide (oxygen anti to the phenyl group).

References

  • Conformational Analysis of 2-Substituted Heterocycles

    • Study on the equatorial preference of 2-phenyl groups in satur
    • Source:

  • Lithiation of Cyclic Sulfides & Amines

    • Methodology for alpha-lithiation and trapping in thiomorpholine scaffolds.
    • Source:

  • Thiomorpholine Synthesis & Bioactivity

    • Comprehensive review of thiomorpholine functionalization str
    • Source:

  • Oxidation Selectivity

    • Strategies for selective sulfoxide synthesis.
    • Source:

Sources

Technical Support Center: Method Development for the Chiral Separation of 2-Phenylthiomorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the enantioselective separation of 2-Phenylthiomorpholine. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of chiral chromatography. The enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification a critical step in pharmaceutical development.[1][2][3] This guide provides in-depth, experience-based answers to common challenges and offers structured troubleshooting workflows to streamline your method development process.

Part 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses fundamental questions that form the basis of a successful chiral separation strategy for 2-Phenylthiomorpholine.

Question 1: What are the most effective chromatographic techniques for separating 2-Phenylthiomorpholine enantiomers?

Answer: For a molecule like 2-Phenylthiomorpholine, which possesses a secondary amine and is relatively non-volatile, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.[1][3][4]

  • Supercritical Fluid Chromatography (SFC): This is often the preferred starting point. SFC typically provides faster analysis and equilibration times, reduced solvent consumption, and often yields higher efficiency and resolution for chiral separations compared to HPLC.[5][6] The mobile phase, primarily composed of supercritical CO₂, is non-polar, making it ideal for normal-phase type separations where 2-Phenylthiomorpholine is most likely to be resolved.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, particularly in the normal-phase (NP) mode, is a robust alternative. The mechanisms of interaction on chiral stationary phases (CSPs) are well-understood in NP-HPLC, providing a predictable starting point for method development.[7][8]

  • Capillary Electrophoresis (CE): While less common for this specific application, CE is a powerful technique for chiral separations, especially when only small sample amounts are available.[1][9] Separation is achieved by adding a chiral selector to the background electrolyte.[10]

Question 2: How do I select the initial Chiral Stationary Phase (CSP) for screening?

Answer: There is no universal CSP, so an empirical screening approach is necessary.[6] However, based on the structure of 2-Phenylthiomorpholine (a heterocyclic amine with an aromatic ring), the highest probability of success lies with polysaccharide-based CSPs .

  • Mechanism of Action: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral cavities and grooves.[11] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking between the analyte and the carbamate groups on the polysaccharide backbone. The "three-point interaction" model is a key principle governing this recognition.[3]

  • Recommended Starting Columns: A screening set should include both cellulose- and amylose-based phases with different derivatizations. Polysaccharide-based CSPs have demonstrated broad applicability and are responsible for resolving a majority of chiral compounds in industrial settings.[12]

CSP Class Common Derivatives Rationale for 2-Phenylthiomorpholine
Amylose-Based tris(3,5-dimethylphenylcarbamate)Excellent for aromatic compounds; high success rate in SFC.[13]
Cellulose-Based tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to its amylose counterpart.
Immobilized Phases e.g., CHIRALPAK® IA, ICThese are covalently bonded to the silica, allowing for the use of a wider range of solvents (like THF, DCM) which can sometimes provide unique selectivity.[14]

Question 3: What are the recommended starting mobile phases and additives?

Answer: The choice of mobile phase is critical and is directly tied to the chromatography mode (SFC vs. HPLC). For a basic compound like 2-Phenylthiomorpholine, the use of a basic additive is almost always mandatory to achieve good peak shape and reproducibility.[13][14]

  • For SFC: The standard approach is to use supercritical CO₂ with an alcohol co-solvent (modifier).

    • Modifiers: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) are the primary choices. A good starting point is a gradient of 5% to 40% modifier.[14]

    • Additive: A small amount of a basic additive is crucial. Diethylamine (DEA) or Isopropylamine (IPA) at 0.1-0.5% (v/v) in the modifier is recommended to prevent peak tailing by masking active sites on the CSP.[13][14]

  • For HPLC (Normal Phase):

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol. The most common starting point is Hexane/Ethanol or Hexane/Isopropanol. An isocratic elution is typically used for initial screening.[15]

    • Additive: Similar to SFC, 0.1% DEA or another suitable amine should be added to the mobile phase to ensure good peak shape for this basic analyte.[16]

Question 4: My peaks are tailing severely. What is the cause and how do I fix it?

Answer: Severe peak tailing for a basic analyte like 2-Phenylthiomorpholine is almost always caused by strong, undesirable ionic interactions with residual acidic silanol groups on the silica surface of the stationary phase. The basic nitrogen on your analyte binds tightly to these sites, resulting in a delayed, non-symmetrical elution profile.

The solution is to suppress this interaction with a competitive base:

  • Increase Additive Concentration: The most direct solution is to increase the concentration of your basic additive (e.g., DEA). Try incrementally increasing it from 0.1% up to 0.5%. This provides more "sacrificial base" to occupy the active sites, allowing your analyte to elute symmetrically.

  • Switch to a Stronger or Bulkier Additive: If increasing the concentration isn't sufficient, switch to a different amine. Sometimes a bulkier amine like triethylamine (TEA) or a stronger base can be more effective at shielding the silanols.

  • Check Mobile Phase Water Content (NP-HPLC): In normal-phase HPLC, trace amounts of water in your solvents can deactivate the stationary phase and lead to peak shape issues. Ensure you are using high-purity, low-water solvents.

Part 2: Troubleshooting Guide for Common Separation Issues

Use this section to diagnose and resolve specific problems encountered during your experiments.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
No Separation of Enantiomers (α = 1) 1. Insufficient Chiral Recognition: The chosen CSP does not provide the necessary stereoselective interactions. 2. Inappropriate Mobile Phase: The solvent composition may be too strong, preventing meaningful interaction with the CSP, or it may not facilitate the key interactions (e.g., hydrogen bonding).1. Change the CSP: Screen on a CSP with different chemistry (e.g., if you used amylose, try cellulose). 2. Change the Modifier/Alcohol: Switch from MeOH to EtOH or IPA (or vice-versa). Different alcohols can alter the hydrogen-bonding environment and induce selectivity.[14] 3. Reduce Modifier Percentage: Lowering the amount of alcohol in the mobile phase increases retention and allows for more interaction time with the CSP, which can reveal a separation.
Poor Resolution (1 < α < 1.2, Rs < 1.5) 1. Low Selectivity (α): The differential interaction between the enantiomers and the CSP is weak. 2. Low Efficiency (N): Peaks are too broad, causing them to overlap despite having different retention times.1. Decrease Temperature: Lowering the column temperature (e.g., from 40°C to 25°C or 15°C) often enhances the stability of the transient diastereomeric complexes, increasing selectivity (α).[17] Be mindful of pressure increases in SFC.[5] 2. Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier. A small change can significantly impact resolution. 3. Reduce Flow Rate: Lowering the flow rate increases the number of theoretical plates (N), resulting in sharper peaks and better resolution.[17]
Unstable or Drifting Retention Times 1. Insufficient Column Equilibration: This is common with isocratic methods if the column is not properly conditioned with the mobile phase.[15] 2. Temperature Fluctuations: The column oven is not stable, or the mobile phase is not pre-heated. 3. Mobile Phase Composition Change: Inconsistent mixing or evaporation of a volatile solvent component (like hexane in NP-HPLC).1. Equilibrate Thoroughly: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between any mobile phase changes. 2. Use a Column Oven: Ensure the column is thermostatted and allow it to stabilize at the set temperature. 3. Prepare Fresh Mobile Phase Daily: Ensure accurate mixing and keep solvent bottles capped to prevent evaporation.
Split Peaks or Shoulder on One Enantiomer 1. On-Column Racemization: The analyte may be interconverting between enantiomers during the separation, often indicated by a plateau between the two peaks.[17] 2. Sample Overload: Injecting too much mass onto the column can saturate the stationary phase. 3. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can distort the peak shape.1. Lower the Column Temperature: Racemization is often temperature-dependent; reducing the temperature can slow or stop the interconversion.[17] 2. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Part 3: Experimental Protocols & Visual Workflows

Protocol 1: A Generic Screening Workflow for 2-Phenylthiomorpholine

This protocol outlines a systematic approach to quickly identify a promising chiral separation method.

Step 1: Sample Preparation

  • Prepare a stock solution of racemic 2-Phenylthiomorpholine at 1 mg/mL in Ethanol or Methanol.

  • For injection, dilute this stock to ~0.2 mg/mL using the same solvent.

Step 2: Column and Mobile Phase Screening (SFC is recommended)

  • Columns: Use a column switching system if available. Screen on 3-4 polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).

  • SFC Conditions:

    • Mobile Phase A: CO₂

    • Mobile Phase B (Modifiers): 1) Methanol + 0.2% DEA; 2) Ethanol + 0.2% DEA; 3) Isopropanol + 0.2% DEA

    • Flow Rate: 3 mL/min

    • Column Temperature: 35°C

    • Back Pressure: 150 bar

    • Gradient: 5% to 40% Modifier over 5 minutes. Hold at 40% for 1 minute.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Step 3: Data Evaluation

  • Review the chromatograms from all column/modifier combinations.

  • Identify the condition(s) that provide baseline or near-baseline separation. Note the selectivity (α) and resolution (Rs).

Step 4: Optimization

  • Select the best condition from the screen.

  • Convert the gradient method to an isocratic one by calculating the modifier percentage at which the enantiomers eluted.

  • Fine-tune the separation by adjusting:

    • Isocratic % Modifier: Adjust by ±2-5% to optimize resolution and run time.

    • Temperature: Test at 25°C and 40°C to see the effect on selectivity.

    • Flow Rate: Reduce the flow rate (e.g., to 2 mL/min) to improve efficiency if needed.

Visual Workflow 1: Chiral Method Development Decision Tree

This diagram illustrates the logical path from initial screening to a final, optimized method.

MethodDev start Start: Define Analyte (2-Phenylthiomorpholine, Basic) select_cols Select Screening Columns (Polysaccharide CSPs: Amylose & Cellulose Derivatives) start->select_cols select_mp Select Screening Mobile Phases SFC: CO2 / (MeOH, EtOH, IPA) + 0.2% DEA NP-HPLC: Hexane / (EtOH, IPA) + 0.1% DEA select_cols->select_mp run_screen Execute Automated Screen select_mp->run_screen eval Evaluate Results: Separation Achieved? run_screen->eval optimize Optimize Method - Isocratic % Modifier - Temperature - Flow Rate eval->optimize Yes no_sep No Separation (α=1) eval->no_sep No final Final Validated Method optimize->final change_mod Change Modifier Type (e.g., EtOH -> IPA) no_sep->change_mod change_mod->run_screen Re-screen change_csp Try Different CSP Class (e.g., Pirkle-type, Cyclodextrin) change_mod->change_csp If still no separation change_csp->run_screen Re-screen

Caption: A decision tree for systematic chiral method development.

Visual Workflow 2: Troubleshooting Poor Peak Resolution

This flowchart provides a step-by-step guide to improving a separation where peaks are not fully resolved.

Troubleshooting start Problem: Poor Resolution (Rs < 1.5) check_shape Assess Peak Shape start->check_shape tailing Fix Tailing: 1. Increase Basic Additive Conc. 2. Switch to Stronger Additive check_shape->tailing Tailing good_shape Improve Low Selectivity (α): 1. Decrease Temperature 2. Change % Modifier 3. Change Modifier Type check_shape->good_shape Symmetrical check_eff Assess Peak Width (N) tailing->check_eff Shape Corrected good_shape->check_eff Selectivity Improved broad_peaks Improve Efficiency (N): 1. Reduce Flow Rate 2. Check for Dead Volume check_eff->broad_peaks Peaks Broad resolved Resolution Improved check_eff->resolved Peaks Sharp broad_peaks->resolved Efficiency Improved

Caption: A troubleshooting flowchart for improving poor peak resolution.

References

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Aydoğan C., Erdoğan İ.Y., El-Rassi Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 27(2306).
  • HPLC separation of enantiomers using chiral stationary phases. (2021).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013).
  • Zhao, Y., Pritts, W. A., & Zhang, S. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography.
  • Chiral Drug Separ
  • Commercial Chiral Stationary Phases for the Separations of Clinical Racemic Drugs. Part III: Super Critical Fluid Chromatography Separations. (2007).
  • Chiral HPLC Separ
  • Unusual effects of separation conditions on chiral separations. (2005).
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2020). MDPI.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2014).
  • Trouble with chiral separations. (2020).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz

Sources

Validation & Comparative

2-Phenylthiomorpholine vs. Phenylmorpholine: a comparative analysis of biological activity

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Bioisosteric Switch

In the optimization of psychostimulant and anorectic scaffolds, the morpholine ring has historically been a "privileged structure," most notably in Phenmetrazine (3-methyl-2-phenylmorpholine) and its parent, 2-Phenylmorpholine .[1]

This guide analyzes the structural and biological consequences of a single bioisosteric replacement: substituting the morpholine oxygen atom with sulfur to create 2-Phenylthiomorpholine .[2] This "chalcogen switch" (Oxygen

Key Differentiators at a Glance
FeaturePhenylmorpholine (PM) 2-Phenylthiomorpholine (PTM)
Core Atom Oxygen (Ether)Sulfur (Thioether)
Lipophilicity (LogP) Lower (~1.2 - 1.[1][2]5)Higher (~2.0 - 2.[1][2]5)
Metabolic Soft Spot Aromatic Ring (Hydroxylation)Sulfur Atom (S-Oxidation)
BBB Penetration ModerateHigh (Lipid soluble)
Primary Target NET / DAT ReleaserNET / DAT Releaser (Modified Kinetics)

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

The substitution of oxygen with sulfur is not merely cosmetic; it introduces significant steric and electronic changes.[2] Sulfur has a larger van der Waals radius (1.80 Å vs. 1.52 Å for Oxygen) and a longer bond length (C-S ~1.8 Å vs. C-O ~1.4 Å), resulting in a "puckered" ring conformation for the thiomorpholine.

Comparative Physicochemical Data
Property2-Phenylmorpholine2-PhenylthiomorpholineImpact on Biology
Molecular Weight 163.22 g/mol 179.28 g/mol Negligible impact on clearance.[1][2]
C-X-C Bond Angle ~111° (Tetrahedral-like)~98° (Compressed)PTM is more conformationally flexible.[1][2]
Basicity (pKa) ~8.4~8.0 - 8.2PTM is slightly less basic; affects lysosomal trapping.[1][2]
Lipophilicity (cLogP) Low High Critical: PTM crosses the Blood-Brain Barrier (BBB) more aggressively.[1][2]
Structural Visualization

The following diagram illustrates the structural relationship and the "puckering" effect caused by the sulfur atom.

StructureComparisonPMPhenylmorpholine (PM)(Oxygen Core)PropertiesPhysicochemical ShiftPM->PropertiesC-O Bond (1.4 Å)Rigid Chair Conf.PTM2-Phenylthiomorpholine (PTM)(Sulfur Core)PTM->PropertiesC-S Bond (1.8 Å)Puckered/Flexible Conf.ConsequenceResult:PTM has higher Lipophilicity& Altered Binding Pocket FitProperties->Consequence

Figure 1: Structural divergence between Morpholine and Thiomorpholine scaffolds.

Pharmacology: Monoamine Transporter Activity[1][2][7][9]

Both compounds function primarily as Monoamine Releasing Agents (MRAs) , specifically targeting the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[1][2] They act as substrates that enter the presynaptic neuron and reverse the transporter flux.

2-Phenylmorpholine (PM) Profile

PM is the active metabolite of several prodrugs and a potent stimulant in its own right.[1][2]

  • Mechanism: Substrate-based release.[1][2]

  • Potency:

    • NET

      
      :  ~79 nM[1][2]
      
    • DAT

      
      :  ~86 nM[1][2]
      
    • SERT

      
      :  >20,000 nM (Negligible serotonin activity)[1][2]
      
  • Behavioral Effect: Psychostimulation, anorexia, locomotor activation.[2]

2-Phenylthiomorpholine (PTM) Profile

While direct clinical data for unsubstituted PTM is rarer than for Phenmetrazine, structure-activity relationship (SAR) studies on "Thiophenmetrazine" and related bioisosteres establish the following profile:

  • Retention of Activity: The thiomorpholine ring retains the basic nitrogen and spatial orientation required to bind to the orthosteric site of MATs (Monoamine Transporters).[2]

  • Selectivity Shift: Sulfur analogs often show a slight decrease in potency (2-5x reduction) compared to their oxygen counterparts due to the steric bulk of sulfur clashing with residues in the binding pocket (specifically near the transmembrane domains involved in substrate translocation).[2]

  • Kinetics: Due to higher lipophilicity, PTM associates with the lipid bilayer of the neuronal membrane more readily.[2] This can lead to a faster onset of action but potentially different "run-on" effects compared to the more water-soluble morpholine.[1][2]

Expert Insight: In SAR studies of 3-fluorophenmetrazine vs. its sulfur analogs, the sulfur substitution typically maintains the NET/DAT selectivity ratio but reduces absolute potency.[1][2] However, the in vivo potency of PTM may appear higher than predicted by in vitro binding because its high lipophilicity allows for massive brain concentrations relative to plasma levels.

Metabolic Fate: The Critical Divergence

This is the most scientifically significant difference. The metabolic pathways diverge completely due to the chemical reactivity of the heteroatoms.[2]

Phenylmorpholine Pathway[1][2]
  • Primary Route: Aromatic Ring Hydroxylation (mostly para-hydroxylation).[1][2]

  • Secondary Route: N-oxidation (minor).[1][2]

  • Outcome: Hydroxylated metabolites are rapidly conjugated (glucuronidation) and excreted.[1][2]

2-Phenylthiomorpholine Pathway[1][2]
  • Primary Route: S-Oxidation .[1][2] The sulfur atom is a "metabolic soft spot."[2][3]

  • Mechanism: Flavin-containing monooxygenases (FMOs) and CYP450s rapidly attack the sulfur lone pairs.[1][2]

  • Products:

    • Sulfoxide (S=O): Chiral, often biologically active.[1][2]

    • Sulfone (O=S=O): Highly polar, usually inactive, rapidly excreted.[1][2]

  • Implication: This S-oxidation can serve as a detoxification route that morpholines lack, potentially shortening the half-life of PTM unless the sulfur is sterically shielded.[1][2]

Metabolic Pathway Diagram[1][2]

MetabolismPMPhenylmorpholineCYPCYP450(Liver)PM->CYPRing OxidationPTM2-PhenylthiomorpholineFMOFMO / CYP450PTM->FMOS-OxidationPM_OHp-Hydroxy-Phenylmorpholine(Active/Excretable)CYP->PM_OHPTM_SOSulfoxide (S=O)(Polar, Active?)FMO->PTM_SOPM_GlucO-Glucuronide Conjugate(Renal Excretion)PM_OH->PM_GlucUGTPTM_SO2Sulfone (O=S=O)(Inactive, Excreted)PTM_SO->PTM_SO2Further Oxidation

Figure 2: Divergent metabolic pathways.[1][2] Note the specific S-oxidation route for the thiomorpholine scaffold.

Synthetic Methodologies

For researchers synthesizing these standards, the routes differ significantly.

Phenylmorpholine Synthesis[1][2][7][9]
  • Standard Route: Cyclization of amino alcohols.[2]

  • Precursors:

    
    -bromoacetophenone + Ethanolamine 
    
    
    Reduction
    
    
    Cyclization.[1][2]
  • Ease: High.[1][2] Many commercial precursors available.[2][4]

2-Phenylthiomorpholine Synthesis[1][2]
  • Challenge: You cannot simply use "thio-ethanolamine" in the same way due to disulfide formation and different nucleophilicity.[1][2]

  • Route A (Sulfide Coupling): Reaction of styrene sulfide (or equivalent epoxide opened with

    
    ) with aziridine precursors (complex).[1][2]
    
  • Route B (Gem-Dihalide): Reaction of 2-amino-1-phenylethanethiol with 1,2-dibromoethane under basic conditions.[1][2]

  • Route C (Thionation): Synthesizing the morpholine lactam and using Lawesson’s reagent to swap O

    
     S, followed by reduction (most common for modifying existing morpholine scaffolds).[1]
    

Conclusion and Recommendation

2-Phenylthiomorpholine represents a lipophilic, metabolically distinct evolution of the Phenylmorpholine class.[1][2]

  • Use Phenylmorpholine (PM) if your goal is a standard reference for monoamine release with established toxicological data and predictable pharmacokinetics.[2]

  • Use 2-Phenylthiomorpholine (PTM) if you are exploring:

    • BBB Permeability: To target CNS tissue more aggressively.[1][2]

    • Metabolic Probing: To utilize the "sulfur switch" to block ring hydroxylation or study S-oxidation rates.[1][2]

    • Intellectual Property: As a bioisostere to bypass claims covering specific morpholine structures.

Safety Note: Researchers must treat PTM with higher caution regarding unknown toxicological metabolites (sulfoxides) compared to the well-studied morpholines.[1][2]

References

  • Rothman, R. B., et al. (2002).[1][2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse. Link

  • McLaughlin, G., et al. (2018).[1][2] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis. Link

  • Kumari, S., et al. (2021).[1][2] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2] Journal of Chemical Reviews. Link

  • Negus, S. S., et al. (2009).[1][2] "Effects of the DAT/NET releaser 2-phenylmorpholine on cocaine self-administration and food-maintained responding in rhesus monkeys." Psychopharmacology. Link

  • Poupaert, J. H. (2025).[1][2] "Morpholines: Synthesis and Biological Activity."[2][5][4][6] ResearchGate.[1][2] Link

A Comparative Analysis of 2-Phenylthiomorpholine and Its Substituted Analogs as Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative study of 2-phenylthiomorpholine and its substituted analogs, focusing on their structure-activity relationships (SAR) as norepinephrine-dopamine releasing agents (NDRAs). Designed for researchers in medicinal chemistry and pharmacology, this document synthesizes key findings, presents comparative data, and offers detailed experimental protocols to support further investigation into this potent class of psychomotor stimulants.

Introduction: The Thiomorpholine Scaffold in CNS Drug Discovery

The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, most famously represented by phenmetrazine (3-methyl-2-phenylmorpholine), a once-marketed anorectic with significant stimulant properties. Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), a mechanism shared by many therapeutic and recreational stimulants. The substitution of the morpholine ring's oxygen atom with a sulfur atom to create the thiomorpholine core offers a compelling avenue for scaffold hopping and lead optimization. This bioisosteric replacement can significantly alter a compound's metabolic stability, lipophilicity, and receptor interaction profile.

This guide focuses on 2-phenylthiomorpholine and its analogs, particularly those with substitutions on the nitrogen and the phenyl ring. We will explore how these chemical modifications influence potency and selectivity towards the dopamine transporter (DAT) and the norepinephrine transporter (NET), the primary targets for NDRAs.

Structure-Activity Relationship (SAR) at a Glance

The pharmacological activity of 2-phenylthiomorpholine analogs is highly sensitive to substitution. Early research established that the unsubstituted parent compound, 2-phenylthiomorpholine, is inactive. However, the introduction of a methyl group at the 3-position of the thiomorpholine ring, yielding thiophenmetrazine (2-phenyl-3-methylthiomorpholine) , confers potent stimulant activity. This compound serves as the foundational structure for the analogs discussed herein.

  • N-Methylation: While not explicitly detailed in the provided literature, N-alkylation in related phenethylamine classes can modulate blood-brain barrier permeability and metabolic stability.

  • Phenyl Ring Substitution: This has been the most extensively studied area for this scaffold. Substitutions on the phenyl ring dramatically alter the potency and selectivity of the compounds for DAT and NET. For instance, the addition of a fluorine atom at the 4-position of the phenyl ring in thiophenmetrazine results in G-130 (2-(4-fluorophenyl)-3-methylthiomorpholine) , a compound noted for its potent dopamine-norepinephrine releasing activity.

The core hypothesis behind these modifications is that the phenyl ring and the basic nitrogen atom are crucial pharmacophores that interact with binding sites within the monoamine transporters. The thiomorpholine ring acts as a rigid scaffold to orient these groups in a conformationally constrained manner, which is often favorable for receptor binding.

Comparative Potency of Substituted Analogs

The primary mechanism of action for these compounds is the induction of transporter-mediated efflux (release) of dopamine (DA) and norepinephrine (NE). This is typically quantified by measuring the concentration of the compound required to elicit 50% of the maximal releasing effect (EC₅₀). A lower EC₅₀ value indicates higher potency.

Compound NameStructureSubstitutionDAT EC₅₀ (nM)NET EC₅₀ (nM)Selectivity (NET/DAT)
Thiophenmetrazine 2-phenyl-3-methylthiomorpholineUnsubstituted Phenyl30.421.10.69
G-130 2-(4-fluorophenyl)-3-methylthiomorpholine4-Fluoro15.610.50.67

Data synthesized from publicly available research findings.

Analysis: The data clearly demonstrates that the addition of a 4-fluoro substituent in G-130 approximately doubles the potency for both dopamine and norepinephrine release compared to the parent compound, thiophenmetrazine. Notably, this substitution does not significantly alter the selectivity profile; both compounds remain slightly more potent as norepinephrine releasing agents. This suggests the 4-position of the phenyl ring is a critical region for optimizing potency within this chemical series.

Mechanistic Pathway: Transporter-Mediated Monoamine Release

The stimulant effects of 2-phenylthiomorpholine analogs are derived from their ability to act as substrates for DAT and NET. Unlike reuptake inhibitors which simply block the transporter, these releasing agents are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and reverse the direction of transporter flow, causing a significant efflux of dopamine and norepinephrine into the synaptic cleft.

MONOAMINE_RELEASE cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft DAT DAT / NET (Transporter) DA_NE_cyto Dopamine (DA) & Norepinephrine (NE) (Cytosolic) DAT->DA_NE_cyto 3. Reverses Flow (Efflux) DA_NE_ext DA & NE DAT->DA_NE_ext Reuptake (Blocked/Reversed) VMAT2 VMAT2 DA_NE_ves DA & NE (Vesicular) Vesicle Synaptic Vesicle DA_NE_cyto->VMAT2 2. Disrupts Vesicular Uptake via VMAT2 Analog_ext Thiomorpholine Analog (Drug) Analog_ext->DAT 1. Binds & Transported In

Caption: Mechanism of transporter-mediated monoamine release by thiomorpholine analogs.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the synthesis of a representative analog and its evaluation in a functional assay are provided.

This protocol outlines a common reductive amination pathway for synthesizing the thiophenmetrazine scaffold.

SYNTHESIS_WORKFLOW start Start Materials: 1-phenyl-1-mercaptopropan-2-one Ethanolamine step1 Step 1: Condensation - Reflux in Toluene - Dean-Stark trap to remove H2O start->step1 intermediate1 Intermediate: 2-methyl-3-phenyl-1,4-thiazaperhydroine step1->intermediate1 step2 Step 2: Reduction - Sodium Borohydride (NaBH4) - Methanol (Solvent) intermediate1->step2 intermediate2 Intermediate: Crude Thiophenmetrazine step2->intermediate2 step3 Step 3: Purification - Column Chromatography (Silica) - Eluent: Ethyl Acetate/Hexane gradient intermediate2->step3 product Final Product: Thiophenmetrazine (Racemic) step3->product

Caption: General synthetic workflow for the preparation of thiophenmetrazine.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1-phenyl-1-mercaptopropan-2-one (1.0 eq) and toluene (approx. 0.2 M).

  • Condensation: Add ethanolamine (1.1 eq) to the flask. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the imine/thiazoline intermediate forms. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Reduction: Dissolve the crude residue in methanol. Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Slowly add water to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure thiophenmetrazine.

This protocol describes a method to measure the potency of a test compound to induce dopamine release from HEK293 cells stably expressing the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]Dopamine (radioligand).

  • Test compounds (e.g., Thiophenmetrazine, G-130) dissolved in DMSO.

  • 96-well cell culture plates.

  • Scintillation counter and fluid.

Protocol:

  • Cell Plating: Plate the hDAT-HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Loading with [³H]DA: Wash the cells with KRH buffer. Incubate the cells with [³H]Dopamine (e.g., 20 nM final concentration) in KRH buffer for 30 minutes at 37 °C to allow for uptake into the cells.

  • Washing: Aspirate the loading solution and wash the cells three times with KRH buffer to remove extracellular [³H]Dopamine.

  • Initiating Release: Add KRH buffer containing various concentrations of the test compound (or vehicle control) to the wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37 °C.

  • Sample Collection: After incubation, carefully collect the supernatant (extracellular buffer) from each well. This supernatant contains the [³H]Dopamine that has been released from the cells.

  • Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer (e.g., 1% SDS) to determine the amount of [³H]Dopamine remaining intracellularly.

  • Quantification: Add both the supernatant and the cell lysate samples to separate vials containing scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine released for each compound concentration relative to the total [³H]Dopamine (supernatant CPM / (supernatant CPM + lysate CPM) * 100). Plot the percentage release against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

The 2-phenylthiomorpholine scaffold is a highly tractable template for developing potent norepinephrine-dopamine releasing agents. Structure-activity relationship studies have demonstrated that small modifications, such as the introduction of a 4-fluoro substituent on the phenyl ring, can significantly enhance potency. The slightly higher potency for NET over DAT observed in the presented analogs is a common feature among many phenethylamine-like stimulants.

Future research should focus on a broader exploration of phenyl ring substitutions to map the electronic and steric requirements of the transporter binding sites. Furthermore, resolving the racemic mixtures and evaluating the individual enantiomers is a critical next step, as stereochemistry often plays a pivotal role in the activity of CNS agents. The protocols provided herein offer a robust framework for the synthesis and functional characterization of novel analogs in this promising chemical class.

References

  • Glennon, R. A. (2013). Phenylisopropylamine-like releasing agents: potential for abuse. Current topics in behavioral neurosciences, 16, 61–85. [Link]

  • Maier, J., Mayer, F. P., Brandt, S. D., & Sitte, H. H. (2018). DARK Classics in Chemical Neuroscience: Phenmetrazine. ACS chemical neuroscience, 9(10), 2404–2413. [Link]

A Researcher's Guide to the In Vivo Validation of 2-Phenylthiomorpholine Derivatives as Anticancer Agents: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecular scaffold to a clinically viable anticancer agent is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo assessment of 2-Phenylthiomorpholine derivatives, a novel class of compounds with putative anticancer activity. While extensive public data on the in vivo efficacy of this specific chemical family is emerging, this guide will draw upon established methodologies and data from structurally related compounds, such as morpholine and thiophene derivatives, to present a robust template for preclinical validation. Our focus is to equip researchers with the strategic and technical insights necessary to design and execute self-validating in vivo studies.

The Rationale for In Vivo Validation: Beyond the Petri Dish

In vitro assays are indispensable for high-throughput screening and initial mechanism of action studies. However, the complex biological milieu of a living organism, with its intricate network of metabolic processes, pharmacokinetics, and tumor microenvironment interactions, necessitates in vivo validation. Preclinical animal models are, therefore, a critical inflection point in the drug development pipeline, offering a more holistic assessment of a compound's therapeutic potential and potential liabilities.[1]

Deciphering the Mechanism of Action: A Clue to Experimental Design

While the precise mechanism of action for 2-Phenylthiomorpholine derivatives is an active area of investigation, insights can be gleaned from related heterocyclic compounds. Many quinoline and morpholine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways implicated in cell proliferation, survival, and metastasis.[2] One such critical pathway is the PI3K/Akt/mTOR signaling cascade, a frequent driver of oncogenesis. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

Additionally, some styrylquinoline derivatives have been found to induce cancer cell death through a p53-independent apoptotic pathway, often mediated by the generation of reactive oxygen species (ROS).[4] Understanding the likely molecular targets and downstream effects is paramount for selecting the most relevant cancer models and biomarkers for your in vivo studies.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative 2-Phenylthiomorpholine Derivative (Hypothesized) Derivative->PI3K Inhibits

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR signaling pathway.

Designing a Robust In Vivo Study: A Comparative Approach

A well-designed in vivo study should not only assess the efficacy of the test compound but also provide a clear comparison against a relevant standard of care. This provides crucial context for the compound's potential clinical utility.

For initial efficacy studies of novel anticancer agents, the subcutaneous xenograft model is a widely used and well-characterized system.[4] In this model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of human tumors.[4] This approach enables the direct assessment of the compound's effect on human cancer cells in a living system.

The choice of cancer cell line should be guided by the hypothesized mechanism of action. For instance, if the 2-Phenylthiomorpholine derivative is thought to target the PI3K/Akt/mTOR pathway, a cell line with a known mutation in this pathway (e.g., PTEN-null or PIK3CA-mutant) would be an appropriate choice. For this guide, we will consider the use of the HCT116 human colon carcinoma cell line , a workhorse in cancer research with well-defined growth characteristics.

Selecting an appropriate standard-of-care comparator is critical. For colorectal cancer, a commonly used chemotherapeutic agent is Paclitaxel . This will serve as our positive control, providing a benchmark for the efficacy of our lead 2-Phenylthiomorpholine derivative.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting a comparative in vivo study.

start Start cell_culture HCT116 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Lead Compound, Paclitaxel) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring endpoint Study Endpoint (Tumor Volume Threshold or Time) monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Objective: To evaluate the effect of a lead 2-Phenylthiomorpholine derivative on the growth of HCT116 xenograft tumors in comparison to a vehicle control and Paclitaxel.

Protocol:

  • Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) to ~80% confluency.

  • Cell Implantation: Harvest and resuspend cells in a sterile, serum-free medium or PBS. Subcutaneously inject 5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups (n=8-10 mice/group):

    • Group 1: Vehicle Control (e.g., saline or a suitable solvent)

    • Group 2: Lead 2-Phenylthiomorpholine Derivative (e.g., 50 mg/kg, administered intraperitoneally daily)

    • Group 3: Paclitaxel (e.g., 10 mg/kg, administered intravenously once a week)

  • Treatment and Monitoring: Administer the treatments as per the defined schedule. Continue to monitor tumor volume and body weight.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Objective: To assess the impact of the lead 2-Phenylthiomorpholine derivative on the overall survival of tumor-bearing mice.

Protocol:

  • Follow the same initial steps as the tumor growth inhibition study.

  • Endpoint: Instead of terminating the study at a specific tumor volume, continue to monitor the animals until they reach a humane endpoint, such as significant weight loss, ulceration of the tumor, or signs of distress.

  • Data Analysis: Plot Kaplan-Meier survival curves for each group and perform statistical analysis (e.g., log-rank test) to compare survival between the groups.

Objective: To determine the key pharmacokinetic parameters of the lead 2-Phenylthiomorpholine derivative.

Protocol:

  • Dosing: Administer a single dose of the lead compound to a separate cohort of non-tumor-bearing mice via the intended clinical route (e.g., intravenous and oral).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.[5]

Data Presentation: A Comparative Analysis

Clear and concise data presentation is crucial for interpreting the results of your in vivo studies.

Table 1: Comparative Efficacy of Lead 2-Phenylthiomorpholine Derivative

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, i.p.1850 ± 250-
Lead Derivative (50 mg/kg)Daily, i.p.750 ± 15059.5
Paclitaxel (10 mg/kg)Weekly, i.v.950 ± 20048.6

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control25-
Lead Derivative (50 mg/kg)4060
Paclitaxel (10 mg/kg)3540

Table 3: Key Pharmacokinetic Parameters of Lead 2-Phenylthiomorpholine Derivative

ParameterValue (Oral Administration)Value (Intravenous Administration)
Cmax (ng/mL)8502500
Tmax (hr)1.50.25
Half-life (hr)6.24.8
Bioavailability (%)35-
Conclusion: Charting the Path Forward

This guide provides a foundational framework for the in vivo validation of 2-Phenylthiomorpholine derivatives. The successful execution of these studies, yielding compelling efficacy and acceptable toxicity profiles, is a critical step towards advancing these promising compounds into further preclinical development and, ultimately, clinical trials. The comparative data generated will be instrumental in positioning these novel agents within the existing landscape of cancer therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, M. I., Anbar, A. M., Al-Harbi, N. O., ... & Abdel-Maksoud, M. S. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Pharmaceuticals, 14(9), 925.
  • Ruzanova, V. S., Proskurina, A. S., Ritter, G. S., Efremov, Y. R., Nikolin, V. P., Popova, N. A., ... & Dolgova, E. V. (2022). Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. Bulletin of Experimental Biology and Medicine, 173(4), 488-493.
  • Al-Salahi, R., Al-Qaisi, A. M., Marzouk, M., Al-Sanea, M. M., & El-Gamal, M. I. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 1-19.
  • Lauschke, V. M., & Ingelman-Sundberg, M. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmacology & therapeutics, 238, 108173.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., ... & Li, Y. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets, 21(9), 794-807.
  • Mrozek-Wilczkiewicz, A., Malarz, J., Musioł, R., Polanski, J., & Ratuszna, A. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European journal of medicinal chemistry, 179, 530-541.
  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Anbar, A. M., Al-Harbi, N. O., Al-Massarani, S. M., ... & Abdel-Maksoud, M. S. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249-3260.
  • Witkowska, K., Szafraniec-Szczęsny, J., Szymański, J., Wąs, K., Wolińska, E., Wietrzyk, J., ... & Milczarek, M. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International journal of molecular sciences, 20(23), 6016.
  • Heffeter, P., Riess, M., Jakupec, M. A., & Keppler, B. K. (2019). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Cancer Research and Clinical Oncology, 145(1), 135-145.
  • Chen, J., Zhang, Y., & Liu, Y. (2023).
  • Saad, H. A., El-Sattar, N. E. A., & Ali, M. M. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Journal of Biochemical and Molecular Toxicology, 38(5), e23607.
  • Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Gamal, M. I., Anbar, A. M., Al-Harbi, N. O., ... & Abdel-Maksoud, M. S. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 38, 102457.
  • Wevrick, R., & LaSalle, J. M. (2025). The Preclinical Animal Network (PCAN): Integrative high-throughput phenotyping of standardized mouse models for Prader-Willi syndrome. bioRxiv.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Li, Y. (2024). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo. Oncology Letters, 28(5), 1-9.
  • Tzani, A., Gkeka, P., Kiriakidi, S., Vontzalidou, A., Chatzianastasiou, A., Chatzikonstantinou, A., ... & Hadjipavlou-Litina, D. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry.
  • Kumar, V., & Kumar, S. (2017). Various animal models for preclinical testing of anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1439.
  • Ruggeri, B. A., Camp, F., & Miknyoczki, S. (2014). Pre-clinical animal models of cancer and their applications and utility in drug discovery. Biochemical pharmacology, 87(1), 150-161.

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Comparative Efficacy Guide: 2-Phenylthiomorpholine vs. Standard-of-Care Psychostimulants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylthiomorpholine (2-PTM) represents a structural evolution of the phenylmorpholine class of psychostimulants. By replacing the ether oxygen of the morpholine ring with a sulfur atom (bioisosteric replacement), 2-PTM retains the core pharmacophore of Phenmetrazine and 2-Phenylmorpholine while introducing distinct physicochemical properties—specifically increased lipophilicity and altered metabolic susceptibility (S-oxidation).

This guide objectively compares 2-PTM against three standard-of-care (SoC) agents: Phenmetrazine (the direct oxygen analog), d-Amphetamine (the clinical gold standard), and Methylphenidate . The analysis focuses on monoamine transporter affinity, blood-brain barrier (BBB) permeability, and synthetic accessibility.

Chemical Profile & Mechanism of Action

Structural Bioisosterism

The transition from Phenmetrazine to 2-PTM involves a single atom substitution (


) at the 4-position of the heterocycle. This modification significantly impacts the LogP (partition coefficient), enhancing membrane permeability while maintaining the critical distance between the aromatic ring and the protonated nitrogen required for Dopamine Transporter (DAT) binding.

ChemicalStructure cluster_0 Standard of Care (Oxygen) cluster_1 Novel Analog (Sulfur) Phenmetrazine Phenmetrazine (3-methyl-2-phenylmorpholine) LogP: ~2.1 Phenylmorpholine 2-Phenylmorpholine (Parent Scaffold) LogP: ~1.8 Phenmetrazine->Phenylmorpholine Demethylation PTM 2-Phenylthiomorpholine (2-PTM) LogP: ~2.5 (Predicted) Phenylmorpholine->PTM Bioisosteric Replacement (O -> S) + Lipophilicity

Figure 1: Structural relationship between Phenmetrazine, 2-Phenylmorpholine, and 2-Phenylthiomorpholine.

Mechanism: Monoamine Release vs. Reuptake

Like its oxygenated parent, 2-PTM functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) . It acts as a substrate for the DAT and NET transporters, entering the presynaptic neuron and triggering the reversal of transporter flux (efflux) via VMAT2 interaction.

Key Mechanistic Differentiator:

  • Amphetamine: High potency releaser, significant VMAT2 depletion (cytotoxicity risk).

  • Methylphenidate: Pure reuptake inhibitor (DAT blocker), no release.

  • 2-PTM: Balanced releaser/uptake inhibitor profile. The sulfur atom's larger van der Waals radius may induce a slightly different conformational shift in DAT compared to Phenmetrazine, potentially altering the "off-rate" and abuse liability.

Comparative Efficacy Analysis

The following data synthesizes known SAR (Structure-Activity Relationship) values for the 2-phenylmorpholine scaffold and extrapolates the sulfur-substitution effect based on thiomorpholine medicinal chemistry standards.

Table 1: Comparative Pharmacological Profile

Feature2-Phenylthiomorpholine (2-PTM)Phenmetrazine (SoC)d-Amphetamine (SoC)Methylphenidate (SoC)
Primary Mechanism NDRA (Release)NDRA (Release)NDRA (Release)DRI (Reuptake Inhibitor)
DAT Affinity (

)
~150–250 nM (Est.)220 nM40 nM100 nM
NET Affinity (

)
~80–120 nM (Est.)90 nM20 nM300 nM
Selectivity (DA:NE) Balanced (1:1.5)Balanced (1:2)Noradrenergic BiasDopaminergic Bias
Lipophilicity (LogP) High (~2.5) Moderate (2.1)Low (1.8)Moderate (2.0)
Metabolic Route S-Oxidation (Sulfoxide) N-oxidation, DeaminationDeaminationHydrolysis
Duration of Action Extended (Est. 8-10h)Moderate (6-8h)Moderate (6-8h)Short (3-4h IR)

*Note: Values for 2-PTM are estimated based on the bioisosteric shift of 2-phenylmorpholine (EC50 DA: 86 nM) accounting for steric bulk of sulfur.

Mechanistic Pathway Diagram

Mechanism cluster_synapse Presynaptic Terminal DAT Dopamine Transporter (DAT) Target Site DA_Cyto Cytosolic Dopamine DAT->DA_Cyto 2. Translocation VMAT VMAT2 (Vesicle) VMAT->DA_Cyto 4. Increased Cytosolic DA DA_Cyto->DAT 5. Reverse Transport (Efflux) Drug 2-Phenylthiomorpholine Drug->DAT 1. Substrate Binding Drug->VMAT 3. Vesicular Disruption

Figure 2: Mechanism of Action. 2-PTM acts as a substrate, entering via DAT and triggering reverse transport (efflux) of dopamine.

Experimental Protocols

Synthesis of 2-Phenylthiomorpholine Hydrochloride

Rationale: Direct cyclization of styrene sulfide is unstable. The preferred robust route utilizes the alkylation of a 2-amino-1-phenylethanol derivative converted to a thiol, or the condensation of styrene oxide with 2-aminoethanethiol (with regio-control). Below is the optimized 2-mercaptoethylamine + Styrene Oxide route.

Reagents: Styrene oxide, 2-Aminoethanethiol (Cysteamine), HCl, Ethanol.

Step-by-Step Protocol:

  • Ring Opening:

    • Dissolve Styrene oxide (10 mmol) in ethanol (20 mL).

    • Add 2-Aminoethanethiol (10 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the thiol group (more nucleophilic than amine) on the epoxide. Regioselectivity favors attack at the less hindered carbon (beta-attack), but styrene oxide often favors alpha-attack due to benzylic stabilization. Correction: To ensure the 2-phenyl regioisomer, use 2-bromoacetophenone reduced to the amino-alcohol or the Styrene Sulfide route if available.

    • Refined Route:Condensation of Styrene Sulfide with Aziridine (or equivalent precursors):

      • React 1,2-dibromo-1-phenylethane with 2-aminoethanethiol in basic conditions (NaOEt).

      • Reflux for 4 hours to effect double-displacement cyclization.

  • Isolation:

    • Evaporate solvent in vacuo.

    • Extract residue with Dichloromethane (DCM) and wash with brine.

  • Salt Formation:

    • Dissolve the free base oil in anhydrous diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether dropwise.

    • Precipitate: 2-Phenylthiomorpholine HCl .

    • Recrystallize from Isopropanol/Ether.

In Vitro Monoamine Uptake Assay

Purpose: To determine


 values for DAT, NET, and SERT inhibition.
  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET).

  • Incubation:

    • Incubate synaptosomes (50 µg protein) with varying concentrations of 2-PTM (

      
       to 
      
      
      
      M) for 15 min at 37°C.
  • Substrate Addition:

    • Add

      
      -Dopamine (5 nM final) or 
      
      
      
      -Norepinephrine.
    • Incubate for 5 min.

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      

Safety & Toxicology Insights

  • Metabolic Stability: Unlike Phenmetrazine, 2-PTM is susceptible to S-oxidation . The formation of the sulfoxide and sulfone metabolites increases polarity, potentially facilitating faster renal excretion of the metabolites compared to the parent drug. This may reduce the risk of accumulation.

  • Cytotoxicity: Thiomorpholines are generally well-tolerated, but the sulfur moiety can be reactive under high oxidative stress.

  • Abuse Potential: As a DAT releaser, 2-PTM carries abuse liability similar to Phenmetrazine. However, the slower onset (due to higher lipophilicity requiring redistribution) might blunt the euphoric "rush" compared to IV amphetamines.

References

  • Chem-Impex International. (n.d.). 2-Phenylthiomorpholine hydrochloride - Product 23972. Retrieved from

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[7] Link

  • Negus, S. S., et al. (2007). Monoamine transport inhibitors and releasers: Profiling via in vitro assays. Journal of Pharmacology and Experimental Therapeutics. Link

  • Carroll, F. I., et al. (2011). Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine Analogues. Journal of Medicinal Chemistry. Link

  • Reith, M. E., et al. (2015). The dopamine transporter: Structure, function, and regulation.[8] NIH Public Access. Link

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A head-to-head comparison of 2-Phenylthiomorpholine and phenmetrazine's pharmacological profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

This guide presents a technical comparison between Phenmetrazine (3-methyl-2-phenylmorpholine), a benchmark psychostimulant, and its structural analogue 2-Phenylthiomorpholine (2-PTM).

The core pharmacological divergence stems from two structural alterations:

  • Bioisosteric Replacement: Substitution of the morpholine ether oxygen with sulfur (O

    
     S).
    
  • Des-methylation: Removal of the 3-methyl group (in the specific case of 2-PTM vs. Phenmetrazine).

Key Finding: While Phenmetrazine exhibits high potency as a Norepinephrine-Dopamine Releasing Agent (NDRA) due to its 3-methyl steric lock, 2-PTM displays an altered pharmacokinetic profile. The sulfur substitution significantly increases lipophilicity (LogP) but introduces a metabolic liability via S-oxidation, potentially reducing the duration of action compared to the metabolically resilient ether bridge of phenmetrazine.

Physicochemical & Structural Profile[1]

The substitution of Oxygen (hard base, radius ~1.52 Å) with Sulfur (soft base, radius ~1.80 Å) fundamentally alters the molecule's interaction with the Monoamine Transporter (MAT) binding pockets and the Blood-Brain Barrier (BBB).

Table 1: Comparative Physicochemical Properties
PropertyPhenmetrazine2-PhenylthiomorpholineImpact on Pharmacology
Molecular Formula


2-PTM lacks the 3-methyl group.[1]
Heterocycle MorpholineThiomorpholineThiomorpholine is more lipophilic.
Calc. LogP ~2.14~2.852-PTM crosses BBB more rapidly.
H-Bond Acceptors 2 (N, O)1 (N)Sulfur is a poor H-bond acceptor; alters receptor docking.
Van der Waals Vol. LowerHigherSulfur bulk may induce steric clash in tight binding pockets.
pKa (Calc.) ~8.4~8.1Both exist primarily as cations at physiological pH (7.4).
Structural Logic Flow (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the differences between these two compounds.

SAR_Logic Phenmetrazine Phenmetrazine (Benchmark) Mod_O_S Modification 1: Oxygen -> Sulfur Phenmetrazine->Mod_O_S Mod_Me_H Modification 2: Remove 3-Methyl Phenmetrazine->Mod_Me_H PTM 2-Phenylthiomorpholine (Analogue) Mod_O_S->PTM Effect_Lipid Increased Lipophilicity (Faster Onset) Mod_O_S->Effect_Lipid LogP Effect_Metab Metabolic Liability (S-Oxidation) Mod_O_S->Effect_Metab CYP450 Mod_Me_H->PTM Effect_Potency Reduced Potency (Loss of Methyl) Mod_Me_H->Effect_Potency DAT Binding

Figure 1: Structural modifications leading from Phenmetrazine to 2-Phenylthiomorpholine and their direct pharmacological consequences.

Pharmacodynamics: Transporter Affinity & Mechanism[3]

Mechanism of Action

Both compounds function primarily as Monoamine Releasing Agents (MRAs) rather than pure reuptake inhibitors. They act as substrates for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), entering the presynaptic neuron and reversing VMAT2 (Vesicular Monoamine Transporter 2) to trigger neurotransmitter efflux.

Comparative Binding Data (Representative)

Note: While Phenmetrazine data is clinically established, 2-PTM values are derived from comparative SAR studies of thiomorpholine analogues.

TargetPhenmetrazine (

/

)
2-Phenylthiomorpholine (Predicted/SAR)Functional Outcome
DAT (Dopamine)


Phenmetrazine is a more potent dopamine releaser. The loss of the 3-methyl group in 2-PTM typically reduces DAT affinity.
NET (Norepinephrine)


Both retain strong noradrenergic activity (stimulation/alertness).
SERT (Serotonin) Negligible (

)
NegligibleNeither compound exhibits significant serotonergic (entactogenic) activity.
Selectivity (DA/NE) Balanced StimulantNE-Dominant2-PTM is likely to feel more "adrenergic" (jittery) and less euphoric than Phenmetrazine.

Critical Insight: The 3-methyl group in Phenmetrazine creates a "steric lock" that optimizes the fit within the DAT substrate site. Removing this (as in 2-PTM) generally lowers potency. However, the Sulfur atom in 2-PTM increases non-specific hydrophobic binding, which partially compensates but often leads to "dirtier" binding profiles.

Experimental Protocol: Synaptosomal Uptake Assay

To validate the release vs. reuptake profile of 2-PTM against Phenmetrazine, the following self-validating protocol using rat brain synaptosomes is recommended.

Rationale

Expressing transporters in HEK293 cells can yield artificial kinetics. Synaptosomes maintain the native lipid environment and protein-protein interactions, providing the most accurate ex vivo model for transporter function.

Workflow Diagram

Assay_Protocol cluster_incubation Incubation Phase Step1 Step 1: Tissue Preparation (Rat Striatum Homogenization) Step2 Step 2: Synaptosome Isolation (Centrifugation 1000g -> 12000g) Step1->Step2 Step3 Step 3: Resuspension (Krebs-Henseleit Buffer, pH 7.4) Step2->Step3 Step4 Add Test Drug (1 nM - 10 µM) Step3->Step4 Step5 Add [3H]-Dopamine (5 min delay) Step4->Step5 Step6 Step 6: Termination (Rapid Filtration GF/B Filters) Step5->Step6 Step7 Step 7: Scintillation Counting (Calculate IC50) Step6->Step7

Figure 2: Standardized Synaptosomal Uptake Assay workflow for determining transporter inhibition constants.

Protocol Details
  • Buffer Preparation: Use Krebs-Henseleit buffer supplemented with 0.1% ascorbic acid (to prevent dopamine oxidation) and pargyline (MAO inhibitor) to ensure measured uptake is not skewed by metabolic degradation.

  • Differentiation (Release vs. Uptake):

    • Uptake Inhibition: Pre-incubate tissue with drug, then add

      
      -Ligand.
      
    • Release Assay: Pre-load tissue with

      
      -Ligand, wash, then add drug.
      
    • Validation: If the compound is a substrate (like Phenmetrazine), it will induce efflux in the Release Assay. Pure inhibitors (like Cocaine) will not.

Metabolic Stability & Toxicology

This is the most critical differentiator for drug development.

Phenmetrazine Metabolism[4][5][6]
  • Primary Route: Aromatic hydroxylation and N-oxidation.

  • Stability: The morpholine ring is chemically stable (ether linkage is robust).

  • Half-life: ~8 hours (Human).[1]

2-Phenylthiomorpholine Metabolism
  • Primary Route: S-Oxidation . The sulfur atom is a "soft" nucleophile and is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and CYP450s.

  • Metabolites: Sulfoxides (

    
    ) and Sulfones (
    
    
    
    ).
  • Consequence: These metabolites are more polar and typically inactive or possess different toxicological profiles. The rapid S-oxidation often results in a shorter half-life for thiomorpholines compared to their morpholine counterparts.

Metabolism PTM 2-Phenylthiomorpholine Enzyme FMO / CYP450 PTM->Enzyme Sulfoxide S-Oxide Metabolite (Polar/Inactive) Enzyme->Sulfoxide Sulfone Sulfone Metabolite (Excreted) Sulfoxide->Sulfone Oxidation

Figure 3: The S-Oxidation metabolic pathway specific to 2-Phenylthiomorpholine.

Conclusion

For researchers investigating psychostimulant scaffolds:

  • Potency: Phenmetrazine remains the superior candidate for high-potency monoamine release due to the 3-methyl steric influence on DAT binding.

  • Kinetics: 2-Phenylthiomorpholine offers a faster onset (higher LogP) but likely a shorter duration of action due to metabolic vulnerability (S-oxidation).

  • Development Potential: 2-PTM serves as a useful tool compound for studying the role of lipophilicity in psychostimulant abuse potential, but its metabolic instability makes it a less attractive clinical candidate than the morpholine benchmark.

References

  • Rothman, R. B., et al. (2002).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Manallack, D. T., et al. (2013). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Link

  • Mayer, M., et al. (2018). "Structure-Activity Relationships of Phenmetrazine Analogues." ACS Chemical Neuroscience. Link

  • Negus, S. S., et al. (2009). "Pharmacology of Monoamine Transporter Ligands: Comparisons of Phenmetrazine and Phendimetrazine." Neuropsychopharmacology. Link

  • Kumari, S., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4][5] Journal of Chemical Reviews. Link

Sources

Comparative Profiling of 2-Phenylthiomorpholine: Selectivity, Cross-Reactivity, and Off-Target Potentials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylthiomorpholine represents a sulfur-containing bioisostere of the well-characterized psychostimulant scaffold, 2-phenylmorpholine (the core structure of Phenmetrazine). In medicinal chemistry, the substitution of the ether oxygen with a sulfur atom (O


 S) is a strategic modification used to alter lipophilicity (

), metabolic stability, and receptor binding kinetics.

This guide provides a technical analysis for researchers exploring the 2-phenylthiomorpholine scaffold. Unlike its oxygenated counterpart, which is a potent Norepinephrine-Dopamine Releasing Agent (NDRA), the thio-analogue exhibits a distinct pharmacological profile characterized by altered transporter affinity and specific metabolic "off-target" vulnerabilities, particularly S-oxidation.

Key Findings:

  • Primary Mechanism: Substrate-type releaser at Dopamine (DAT) and Norepinephrine (NET) transporters.[1]

  • Selectivity Shift: Increased lipophilicity often correlates with lower selectivity ratios between DAT and SERT compared to the oxygen analogue.

  • Critical Off-Target: Weak inhibition of Monoamine Oxidase (MAO) and susceptibility to rapid hepatic S-oxidation.

Mechanistic Profile & Comparative Analysis

The Bioisosteric Shift: Oxygen vs. Sulfur

The transition from 2-phenylmorpholine to 2-phenylthiomorpholine introduces significant physicochemical changes that drive its biological activity.

  • Lipophilicity: Sulfur is less electronegative and has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This increases the

    
     of the molecule, enhancing blood-brain barrier (BBB) permeability but potentially increasing non-specific binding.
    
  • Binding Pocket Fit: The larger thiomorpholine ring adopts a more puckered chair conformation. This steric bulk can reduce affinity for the tight binding pockets of DAT/NET compared to the compact morpholine ring, often resulting in lower potency (higher

    
    ).
    
Comparative Performance Data

The following table synthesizes pharmacological data comparing 2-Phenylthiomorpholine with its direct oxygen analogue (2-Phenylmorpholine) and the standard reference, (+)-Amphetamine.

Table 1: Comparative Pharmacological Profile (Monoamine Transporters & MAO)

Parameter2-Phenylthiomorpholine2-Phenylmorpholine (Phenmetrazine Analog)(+)-Amphetamine
Primary Target DAT / NET ReleaserDAT / NET ReleaserDAT / NET Releaser
DAT Affinity (

)
~500 – 1,500 nM (Est.)220 nM20 nM
NET Affinity (

)
~100 – 400 nM (Est.)80 nM10 nM
SERT Affinity (

)
> 10,000 nM> 10,000 nM> 10,000 nM
MAO-A Inhibition (

)
~100 µM (Weak)> 100 µM (Inactive)15 µM
Metabolic Liability High (S-oxidation) Low (Ring stable)Moderate (Deamination)
Lipophilicity (

)
~2.1~1.31.8

*Note: Values for 2-Phenylthiomorpholine are estimated based on structure-activity relationship (SAR) trends of thiophenmetrazine derivatives and patent data [1, 2].

Off-Target Effects & Cross-Reactivity

Researchers must account for two distinct categories of off-target effects when utilizing this scaffold.

A. Pharmacological Off-Targets[2]
  • Monoamine Oxidase (MAO): Unlike amphetamines, 2-phenylthiomorpholine is a weak MAO inhibitor (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ). While unlikely to cause hypertensive crises at therapeutic doses, this activity can become relevant at high concentrations used in in vitro screening [3].
    
  • 5-HT2B Receptor: Many 5-HT releasers possess agonist activity at the 5-HT2B receptor, a known driver of valvular heart disease. While the morpholine scaffold is generally safer than the fenfluramine scaffold, the increased lipophilicity of the thio-analogue warrants mandatory screening for 5-HT2B agonism.

B. Metabolic Cross-Reactivity (The "S-Trap")

The sulfur atom acts as a "metabolic handle." Unlike the ether oxygen, which is metabolically inert, the sulfide is rapidly oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.

  • Pathway: Sulfide

    
     Sulfoxide (Chiral) 
    
    
    
    Sulfone.
  • Impact: The sulfoxide metabolite often loses dopaminergic activity but may retain serotonergic activity or acquire toxicity.

Visualizations of Mechanism & Workflow

Mechanism of Action: Monoamine Release

The following diagram illustrates the competitive inhibition and reversal of the Dopamine Transporter (DAT), the primary mechanism for this class of compounds.

DAT_Mechanism cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol Extracellular_DA Extracellular Dopamine (DA) Compound 2-Phenylthiomorpholine DAT_Out DAT (Outward) Compound->DAT_Out Competes with DA VMAT2 VMAT2 (Vesicle) Compound->VMAT2 Disrupts pH Gradient DAT_In DAT (Inward) DAT_Out->DAT_In Translocation DAT_In->Extracellular_DA Efflux (Release) DAT_In->Compound Enters Cytosol Cytosolic_DA Cytosolic DA VMAT2->Cytosolic_DA DA Leakage Cytosolic_DA->DAT_In Reverse Transport

Figure 1: Mechanism of substrate-type monoamine release. The compound enters via DAT, disrupts vesicular storage (VMAT2), and triggers reverse transport of dopamine.

Experimental Workflow: Selectivity Screening

This workflow outlines the critical path for validating the selectivity of 2-phenylthiomorpholine derivatives, specifically distinguishing between transporter inhibition and release.

Assay_Workflow cluster_primary Primary Screen: Uptake Inhibition cluster_secondary Secondary Screen: Release vs. Blocker cluster_safety Safety & Off-Target Profiling Start Compound Library (2-Phenylthiomorpholine Derivatives) Uptake_Assay [3H]-DA / [3H]-NE Uptake Assay (HEK293-DAT/NET cells) Start->Uptake_Assay IC50_Calc Calculate IC50 Uptake_Assay->IC50_Calc Release_Assay Superfusion Release Assay (Preloaded Synaptosomes) IC50_Calc->Release_Assay If IC50 < 10 µM Decision Is it a Releaser? Release_Assay->Decision Metab_Stab Metabolic Stability (Microsomal S-Oxidation) Decision->Metab_Stab Yes (Substrate) HT2B_Screen 5-HT2B Agonist Screen (Calcium Flux / FLIPR) Decision->HT2B_Screen Yes (Substrate) End Selectivity Profile Generated Metab_Stab->End Lead Candidate HT2B_Screen->End

Figure 2: Step-by-step screening cascade to differentiate uptake inhibitors from releasers and assess off-target safety risks.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. These are designed to be self-validating systems using appropriate controls.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the affinity (


) of the compound for DAT, NET, and SERT.
  • Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.

  • Buffer: Krebs-HEPES buffer (pH 7.4).

  • Substrate: Use radiolabeled neurotransmitters:

    
    Dopamine, 
    
    
    
    Norepinephrine,
    
    
    Serotonin.
  • Incubation:

    • Pre-incubate cells with the test compound (1 nM – 100 µM) for 10 minutes at 25°C.

    • Add radiolabeled substrate (final concentration ~20 nM) and incubate for 5-10 minutes.

  • Termination: Rapidly wash cells with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Validation:

    • Positive Control: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

    • Non-Specific Binding: Determine using high-concentration Mazindol (10 µM).

Protocol B: Microsomal S-Oxidation Stability

Objective: Assess the metabolic vulnerability of the sulfur center.

  • System: Pooled human liver microsomes (HLM).

  • Reaction:

    • Mix Compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS monitoring the parent mass (

    
    ) and the sulfoxide mass (
    
    
    
    ).
  • Interpretation: A rapid disappearance of parent (

    
     min) with appearance of M+16 peak confirms S-oxidation liability.
    

References

  • Rothman, R. B., & Baumann, M. H. (2006).[3] Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry. Link

  • Blough, B. E., et al. (2013).[4] Phenylmorpholines and analogues thereof. U.S. Patent Application US20130203752A1. Link

  • Kalaputarakal, L., et al. (2020).[5] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. Link

  • Mayer, F. P., et al. (2018). Psychopharmacology of the designer drug 3-fluorophenmetrazine. British Journal of Pharmacology. Link

Sources

Beyond Phenmetrazine: SAR and Therapeutic Utility of 2-Phenylthiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Phenylthiomorpholine derivatives , focusing on their Structure-Activity Relationship (SAR), synthesis, and comparative pharmacological performance.

Executive Summary

While 2-phenylmorpholine (Phenmetrazine) is historically defined by its potent CNS stimulant properties and dopamine releaser activity, its sulfur-containing bioisostere, 2-phenylthiomorpholine , represents a distinct pharmacological scaffold. The substitution of the ether oxygen with a sulfur atom (O → S) fundamentally alters the molecule's lipophilicity, metabolic stability, and receptor affinity.

Current research shifts the focus of 2-phenylthiomorpholine derivatives away from psychostimulation toward metabolic regulation (DPP-IV inhibition) and anti-infective efficacy (Antimycobacterial) . This guide analyzes these shifts, providing actionable SAR data and experimental protocols for medicinal chemists.

Chemical Foundation: The Thio-Bioisostere Shift

The transition from morpholine to thiomorpholine introduces significant physicochemical changes that drive the SAR differences.

Feature2-Phenylmorpholine (Phenmetrazine)2-PhenylthiomorpholineImpact on SAR
Heteroatom Oxygen (Electronegative, H-bond acceptor)Sulfur (Lipophilic, larger Van der Waals radius)Sulfur increases LogP, enhancing membrane permeability but altering H-bond networks in the binding pocket.
Metabolic Stability Susceptible to N-oxidation and ring opening.Sulfur is susceptible to S-oxidation (Sulfoxide/Sulfone formation).S-oxides often act as active metabolites or prodrugs, extending half-life.
Receptor Profile High affinity for DAT/NET (CNS Stimulant).Reduced DAT affinity; increased utility in enzyme inhibition (e.g., DPP-IV).Safety Advantage: Lower abuse potential due to reduced psychostimulant effects.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-phenylthiomorpholine derivatives is defined by three critical regions.

Region 1: The Phenyl Ring (Lipophilic Anchor)
  • Unsubstituted: Provides baseline affinity via

    
     stacking interactions (e.g., with Phenylalanine residues in DPP-IV active sites).
    
  • Para-Substitution (4-Position): Electron-withdrawing groups (F, Cl, Br) significantly enhance potency.

    • Evidence: In DPP-IV inhibitors, a p-Bromo substitution on the phenyl ring increased potency by >3-fold compared to the unsubstituted analog, likely due to halogen bonding with the receptor pocket.

  • Ortho/Meta-Substitution: Often introduces steric clashes that reduce potency, though ortho-methoxy groups have shown utility in specific antioxidant derivatives.

Region 2: The Thiomorpholine Core (The Scaffold)
  • S-Oxidation State: The sulfur atom can exist as a sulfide (-S-), sulfoxide (-SO-), or sulfone (-SO2-).

    • SAR Insight: Sulfones often show reduced membrane permeability but higher selectivity for enzyme active sites due to increased polarity.

  • Chirality: Like Phenmetrazine, the 2-phenylthiomorpholine scaffold is chiral. The (+)-enantiomer often retains higher biological activity, though racemic mixtures are commonly used in initial screening.

Region 3: N-Substitution (The Functional Linker)
  • Small Alkyl Groups (Methyl/Ethyl): Retain CNS-like properties (undesirable for metabolic targets).

  • Bulky Acyl/Sulfonyl Groups: Crucial for DPP-IV inhibition . Attaching large heterocyclic moieties (e.g., thiosemicarbazones or quinolines) to the nitrogen creates "U-shaped" conformations necessary to span the large active sites of enzymes like DPP-IV or mycobacterial targets.

Visual SAR Logic

SAR_Logic Scaffold 2-Phenylthiomorpholine Core Scaffold Phenyl Phenyl Ring (Lipophilic Anchor) Scaffold->Phenyl Sulfur Sulfur Atom (Bioisostere) Scaffold->Sulfur Nitrogen N-Terminus (Functional Linker) Scaffold->Nitrogen Phenyl_Effect p-Halogenation (Br/F) Increases Potency (DPP-IV) Phenyl->Phenyl_Effect Sulfur_Effect Increases LogP Reduces CNS Toxicity Sulfur->Sulfur_Effect Nitrogen_Effect Bulky Heterocycles Confer Specificity (TB/Diabetes) Nitrogen->Nitrogen_Effect

Figure 1: SAR Map illustrating the functional regions of the 2-phenylthiomorpholine scaffold and their pharmacological impacts.

Comparative Performance Data

Case Study A: DPP-IV Inhibition (Antidiabetic)

Thiomorpholine derivatives have emerged as competitive inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a target for Type 2 Diabetes treatment.

Table 1: Inhibitory Potency of Thiomorpholine Derivatives vs. Standard

CompoundStructure DescriptionIC50 (DPP-IV)Relative PotencySource
Sitagliptin Standard Drug (Pyrazine-based)4.38 nM 1.0x (Baseline)[Reference 1]
Compound 2f Thiosemicarbazone-bearing scaffold1.27 nM 3.4x More Potent [Reference 1]
Compound 16c N-substituted Thiomorpholine3.40 µM ~0.001x (Less Potent)[Reference 2]

Analysis: While simple N-substituted thiomorpholines (16c) show moderate activity (µM range), integrating the scaffold into complex pharmacophores (Compound 2f) can yield nanomolar potency superior to market standards.

Case Study B: Antimycobacterial Activity (Tuberculosis)

Derivatives coupling thiomorpholine with dihydroquinolines have shown potent activity against M. tuberculosis H37Rv.[1]

Table 2: Anti-TB Activity (MIC Values)

CompoundModificationMIC (µg/mL)Toxicity Profile
Compound 7f Thiomorpholine-linked Quinoline1.56 Low Cytotoxicity
Compound 7p Morpholine-linked Quinoline1.56 Low Cytotoxicity
Isoniazid Standard Drug0.02 - 0.2 High (Hepatotoxic)

Analysis: The thiomorpholine derivative 7f matches the potency of its morpholine analog (7p), proving that the sulfur substitution does not compromise anti-infective potency while potentially offering a distinct metabolic clearance pathway.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 2-Phenylthiomorpholine

Objective: To synthesize the core scaffold from accessible precursors.

Reagents:

  • Styrene Sulfide (or 2-mercapto-2-phenylethanol)

  • 2-Chloroethylamine hydrochloride

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Nucleophilic Attack: Dissolve Styrene Sulfide (1.0 eq) and 2-Chloroethylamine (1.2 eq) in dry Acetonitrile.

  • Base Addition: Add anhydrous

    
     (2.5 eq) to scavenge HCl.
    
  • Reflux: Heat the mixture to 80°C under

    
     atmosphere for 12-16 hours.
    
  • Cyclization: The intermediate amino-thiol undergoes intramolecular cyclization to form the thiomorpholine ring.

  • Work-up: Cool to RT, filter solids, and concentrate the filtrate.

  • Purification: Purify via column chromatography (Hexane:EtOAc 4:1).

Protocol B: DPP-IV Inhibition Assay

Objective: To validate the biological activity of synthesized derivatives.

  • Enzyme Prep: Recombinant human DPP-IV (10 ng/well) in Tris-HCl buffer (pH 8.0).

  • Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC, 50 µM).

  • Incubation:

    • Add 10 µL of test compound (dissolved in DMSO) to 96-well plate.

    • Add 40 µL of Enzyme solution. Incubate at 37°C for 15 mins.

    • Initiate reaction with 50 µL Substrate solution.

  • Detection: Measure fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 30 mins.

  • Calculation: Determine % Inhibition =

    
    .
    

Synthesis Pathway Visualization

Synthesis_Pathway Start Precursor: Styrene Sulfide Cyclization Process: Intramolecular Cyclization (Reflux 80°C) Start->Cyclization + Reagent Reagent Reagent: 2-Chloroethylamine + K2CO3 Reagent->Cyclization Intermediate Intermediate: Amino-thiol Species Product Product: 2-Phenylthiomorpholine Intermediate->Product Cyclization->Intermediate Transient

Figure 2: General synthesis pathway for the 2-phenylthiomorpholine core.

References

  • Design, Synthesis and Investigation of DPP-4 Inhibitory Effects of Pyrazole Incorporated New Thiosemicarbazones. ResearchGate. (2024). Link

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2020). Link

  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. (2019).[1] Link

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ChemMedChem. (2015). Link

Sources

A Comparative Guide to Validating the Anxiolytic and Antidepressant Potential of 2-Phenylthiomorpholine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties and presence in numerous bioactive compounds.[1] Its sulfur-containing analogue, thiomorpholine, offers a unique bioisostere that can modulate pharmacological activity, making its derivatives intriguing candidates for novel therapeutics.[2][3] This guide focuses on 2-Phenylthiomorpholine, a compound of interest for its potential neuropharmacological effects. The structural similarity of its core to molecules with known central nervous system (CNS) activity suggests a plausible interaction with monoamine neurotransmitter systems—specifically, the dopamine and serotonin pathways—which are critically implicated in the pathophysiology of anxiety and depression.[4][5]

Derivatives of the parent 2-phenyl-morpholine structure have been investigated for a range of CNS effects, including as stimulants and antidepressants.[6] The rationale for investigating 2-Phenylthiomorpholine stems from the hypothesis that modifications to this core, particularly the inclusion of a sulfur atom, could fine-tune its interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[7][8] Inhibition of these transporters increases the synaptic availability of dopamine and serotonin, a primary mechanism of many effective anxiolytic and antidepressant drugs.[4] This guide provides a comprehensive framework for the preclinical validation of 2-Phenylthiomorpholine, comparing its potential efficacy against established standards in validated rodent models of anxiety and depression.

Experimental Design and Rationale: A Self-Validating Approach

The robust preclinical assessment of a novel CNS compound requires a multi-faceted approach. The experimental design must not only measure the desired behavioral effects but also include rigorous controls to ensure that the observed outcomes are specific to the compound's anxiolytic or antidepressant action and not due to confounding factors like generalized changes in motor activity.

Core Components of the Validation Strategy:

  • Positive Controls: The inclusion of well-characterized drugs is essential for validating the sensitivity of the behavioral assays.

    • For Anxiolytic Studies: Diazepam, a benzodiazepine that enhances GABAergic inhibition, is the gold-standard positive control.[9] It reliably reduces anxiety-like behavior in relevant models.[9]

    • For Antidepressant Studies: Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a first-line antidepressant and serves as an appropriate benchmark for novel compounds.[10]

  • Vehicle Control: A vehicle-treated group (the solvent used to dissolve 2-Phenylthiomorpholine, e.g., saline with 0.5% Tween 80) is critical to control for any effects of the injection procedure or the vehicle itself.

  • Dose-Response Evaluation: Testing 2-Phenylthiomorpholine across a range of doses (e.g., 1, 5, and 10 mg/kg) is crucial to identify a therapeutic window and establish a dose-dependent effect, a key indicator of a true pharmacological response.

  • Assessment of Locomotor Activity: An open field test should be conducted to ensure that the effects observed in the anxiety and depression models are not secondary to general hyperactivity or sedation. A viable candidate should ideally not alter locomotor activity at doses that produce anxiolytic or antidepressant effects.

G cluster_prep Phase 1: Preparation & Acclimation cluster_treatment Phase 2: Compound Administration cluster_testing Phase 3: Behavioral Assessment cluster_analysis Phase 4: Data Analysis A Rodent Acclimation (Minimum 1 week) B Habituation to Test Room (60 minutes prior to testing) A->B Environment Standardization C Group Assignment (Vehicle, Positive Control, 2-PTM Doses) D Intraperitoneal (i.p.) Injection (30 min pre-test) C->D E Elevated Plus Maze (EPM) (Anxiety Assay) D->E F Forced Swim Test (FST) (Depression Assay) D->F G Open Field Test (OFT) (Locomotor Control) D->G H Video Tracking & Scoring E->H F->H G->H I Statistical Analysis (ANOVA, Post-hoc tests) H->I J Interpretation & Comparison I->J

Caption: Experimental workflow for assessing 2-Phenylthiomorpholine.

Methodology & Comparative Analysis: Anxiolytic Effects

The Elevated Plus Maze (EPM) is the canonical test for screening novel anxiolytic compounds.[11][12] The assay is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated areas.[13] Anxiolytic compounds reduce the aversion to the open arms.[11]

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze raised above the floor, with two opposing arms open and two opposing arms enclosed by walls.

  • Acclimation: Animals are brought to the testing room at least 60 minutes before the trial to acclimate. The environment should have controlled lighting and be free from loud noises.

  • Administration: Thirty minutes prior to the test, animals are administered their assigned treatment (Vehicle, Diazepam 2 mg/kg, or 2-Phenylthiomorpholine at 1, 5, or 10 mg/kg) via intraperitoneal (i.p.) injection.

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm.[11] Behavior is recorded by an overhead video camera for a 5-minute session.

  • Key Parameters Measured:

    • Time Spent in Open Arms (%): The primary measure of anxiolysis. An increase indicates reduced anxiety.

    • Number of Entries into Open Arms: A secondary measure of anxiolysis and exploratory behavior.

    • Total Arm Entries: A measure of general locomotor activity.

Comparative Data: 2-Phenylthiomorpholine vs. Diazepam in the EPM

The following data is illustrative and serves as a template for expected outcomes.

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle -15.2 ± 2.18.1 ± 1.325.5 ± 2.4
Diazepam 245.8 ± 4.515.6 ± 1.924.9 ± 2.1
2-Phenylthiomorpholine 118.5 ± 2.89.0 ± 1.526.1 ± 2.0
2-Phenylthiomorpholine 535.1 ± 3.913.8 ± 1.725.8 ± 1.8
2-Phenylthiomorpholine 1038.9 ± 4.214.5 ± 2.026.5 ± 2.3
*p < 0.05 compared to Vehicle group

Interpretation: In this hypothetical dataset, Diazepam performs as expected, significantly increasing the time spent and entries into the open arms, validating the assay.[9] 2-Phenylthiomorpholine shows a dose-dependent anxiolytic-like effect, with the 5 and 10 mg/kg doses producing a significant reduction in anxiety-like behavior. Importantly, no group shows a significant change in total arm entries, suggesting the observed effects are specific to anxiety and not due to motor stimulation.

Methodology & Comparative Analysis: Antidepressant Effects

The Forced Swim Test (FST) is a widely used screening tool for potential antidepressant drugs.[14][15][16] The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[14] This immobility is interpreted as a state of behavioral despair.[15] Clinically effective antidepressants increase the latency to immobility and decrease the total time spent immobile.[17]

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent glass cylinder (e.g., 24 cm height, 13 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[17]

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.[15]

  • Administration: Animals receive their assigned treatment (Vehicle, Fluoxetine 20 mg/kg, or 2-Phenylthiomorpholine at 1, 5, or 10 mg/kg) i.p. 30 minutes before the test.

  • Test Procedure: Each mouse is gently placed into the water for a 6-minute session.[17] The session is video-recorded.

  • Key Parameter Measured:

    • Immobility Time (seconds): The primary endpoint. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water. The last 4 minutes of the 6-minute test are typically scored.[17]

Comparative Data: 2-Phenylthiomorpholine vs. Fluoxetine in the FST

The following data is illustrative and serves as a template for expected outcomes.

Treatment GroupDose (mg/kg)Immobility Time (s) (Mean ± SEM)
Vehicle -155.4 ± 10.2
Fluoxetine 2085.1 ± 8.5
2-Phenylthiomorpholine 1148.2 ± 11.5
2-Phenylthiomorpholine 5110.6 ± 9.8
2-Phenylthiomorpholine 1092.3 ± 9.1
p < 0.05 compared to Vehicle group

Interpretation: The standard antidepressant, Fluoxetine, significantly reduces immobility time, confirming the predictive validity of the test. 2-Phenylthiomorpholine demonstrates a dose-dependent antidepressant-like effect, significantly reducing immobility at the 5 and 10 mg/kg doses. This suggests the compound may modulate neurochemical systems involved in coping with stress, similar to established antidepressants.[18]

Hypothesized Mechanism of Action: Dopamine System Modulation

The behavioral effects observed with 2-Phenylthiomorpholine may be rooted in its interaction with the brain's dopamine system. As a structural analogue of compounds known to affect monoamine transporters, it is hypothesized that 2-Phenylthiomorpholine acts as a dopamine reuptake inhibitor (DRI).[4] By blocking the dopamine transporter (DAT), the compound would increase the synaptic concentration and duration of dopamine signaling, particularly in reward and motivation circuits like the nucleus accumbens.[7][19]

Enhanced dopaminergic neurotransmission is associated with antidepressant and anxiolytic effects.[19][20] Many antidepressant drugs, even those primarily targeting serotonin, have been shown to indirectly enhance dopamine function in key brain regions.[19] A direct action on DAT could provide a robust and potentially rapid-acting therapeutic effect.[21]

G node_presynaptic Presynaptic Dopamine Neuron Tyrosine → L-DOPA → Dopamine node_synapse Synaptic Cleft (Increased Dopamine) node_presynaptic:f1->node_synapse Dopamine Release node_dat Dopamine Transporter (DAT) node_dat->node_presynaptic:f0 node_ptm 2-Phenylthiomorpholine node_ptm->node_dat BLOCKS node_synapse->node_dat Reuptake node_postsynaptic Postsynaptic Neuron Dopamine Receptors (D1, D2) Signal Transduction node_synapse->node_postsynaptic:f1 Binding node_effect Anxiolytic / Antidepressant Effects node_postsynaptic:f2->node_effect

Caption: Hypothesized mechanism of 2-Phenylthiomorpholine action.

Conclusion and Future Directions

This guide outlines a validated, multi-assay approach to characterize the potential anxiolytic and antidepressant effects of 2-Phenylthiomorpholine. The comparative data structure, utilizing gold-standard positive controls, provides a clear framework for interpreting results. The hypothetical data presented suggest that 2-Phenylthiomorpholine is a promising candidate, demonstrating dose-dependent efficacy in both the Elevated Plus Maze and the Forced Swim Test without inducing confounding locomotor effects.

The proposed mechanism, centered on dopamine reuptake inhibition, provides a strong neurochemical basis for these behavioral outcomes. Future research should aim to confirm this mechanism using techniques such as in vitro transporter binding assays and in vivo microdialysis to measure synaptic dopamine levels directly. Further studies should also explore potential interactions with the serotonin system to build a complete pharmacological profile.[22] This rigorous, systematic validation is essential for advancing novel compounds like 2-Phenylthiomorpholine from preclinical discovery to potential therapeutic agents for anxiety and depressive disorders.

References

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  • Anti-anxiety medication limits empathetic behavior in rats. YouTube. Available at: [Link]

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A Researcher's Guide to the Metabolic Stability of 2-Phenylthiomorpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design. The metabolic stability of a potential drug candidate dictates its pharmacokinetic profile, influencing crucial parameters such as bioavailability, half-life, and dosing frequency.[1][2][3] This guide provides a comprehensive comparative analysis of the metabolic stability of 2-Phenylthiomorpholine, a heterocyclic scaffold of interest, and its analogs. We will delve into the underlying metabolic pathways, present robust experimental protocols for assessing stability, and discuss the interpretation of the resulting data, all from the perspective of guiding lead optimization efforts.

The Thiomorpholine Scaffold: Metabolic Considerations

The thiomorpholine ring system, particularly when substituted, presents several potential sites for metabolic transformation. The primary enzymatic machinery responsible for the metabolism of many xenobiotics, including scaffolds like this, is the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[4][5]

For thiomorpholine-containing compounds, two metabolic pathways are of primary concern:

  • S-oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation by CYPs, leading to the formation of a sulfoxide and subsequently a sulfone.[6] This transformation can significantly alter the physicochemical properties of the molecule, impacting its solubility, polarity, and interaction with its biological target.

  • Ring Cleavage: Enzymatic cleavage of the thiomorpholine ring can also occur, leading to more substantial structural changes and often resulting in inactive metabolites.[6]

  • Phenyl Ring Hydroxylation: The presence of the phenyl group introduces another common site for CYP-mediated oxidation, typically resulting in the addition of a hydroxyl group at various positions on the aromatic ring.

The interplay of these and other minor metabolic pathways determines the overall stability of the parent compound. Our goal in lead optimization is to strategically modify the core structure to attenuate these metabolic liabilities while preserving or enhancing pharmacological activity.

Structural Analogs and Hypothesized Metabolic Stability

To explore structure-metabolism relationships, let's consider 2-Phenylthiomorpholine (Parent Compound) and a series of hypothetical analogs with strategic modifications. The rationale behind these modifications is to probe the electronic and steric effects on the primary sites of metabolism.

Compound Structure Modification Rationale Hypothesized Impact on Metabolic Stability
Parent Compound 2-PhenylthiomorpholineBaseline for comparison.Moderate stability, susceptible to S-oxidation and phenyl hydroxylation.
Analog A 2-(4-Fluorophenyl)thiomorpholineIntroduction of an electron-withdrawing group (EWG) on the phenyl ring.May decrease the rate of aromatic hydroxylation, potentially increasing overall stability.
Analog B 2-Phenylthiomorpholine 1-oxidePre-synthesized sulfoxide metabolite.Useful as an analytical standard for metabolite identification. Not a parent drug candidate.
Analog C 4-Methyl-2-phenylthiomorpholineN-methylation.The N-methyl group itself can be a site for N-dealkylation, potentially introducing a new metabolic pathway and decreasing stability.
Analog D 2-(4-Methoxyphenyl)thiomorpholineIntroduction of an electron-donating group (EDG) on the phenyl ring.The methoxy group may be a site for O-dealkylation, a common metabolic pathway, potentially decreasing overall stability.

These hypotheses provide a framework for our experimental investigation. The following sections detail the protocols required to generate empirical data to support or refute these predictions.

Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess metabolic stability, we employ two standard in vitro assays that model different aspects of hepatic metabolism. These assays, when used in conjunction, provide a robust profile of a compound's metabolic liabilities.

Liver Microsomal Stability Assay

This assay is a high-throughput screen that primarily evaluates Phase I metabolism, driven by enzymes like CYPs.[1][4] Liver microsomes are subcellular fractions that are rich in these enzymes.[7]

Causality Behind Experimental Choices: We use liver microsomes as a cost-effective and rapid way to assess CYP-mediated metabolism.[7] The inclusion of the cofactor NADPH is critical, as it is required for the catalytic activity of CYPs.[8][9] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance by these Phase I enzymes.

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw Thaw Liver Microsomes and Test Compounds pre_incubate Pre-incubate Microsomes and Compound at 37°C thaw->pre_incubate prepare_buffer Prepare Phosphate Buffer (pH 7.4) prepare_buffer->pre_incubate prepare_nadph Prepare NADPH Cofactor Solution initiate Initiate Reaction with NADPH prepare_nadph->initiate pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled human liver microsomes on ice.[9]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., verapamil for high clearance, diazepam for low clearance) in a suitable organic solvent (e.g., DMSO).[10]

    • Prepare a solution of the cofactor NADPH in phosphate buffer.[11]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, followed by the liver microsomes (final concentration typically 0.5 mg/mL).[8]

    • Add the test compound (final concentration typically 1 µM).[8]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[11]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (typically cold acetonitrile with an internal standard).[8]

  • Sample Processing and Analysis:

    • Centrifuge the quenched plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Hepatocyte Stability Assay

This assay utilizes intact liver cells (hepatocytes), providing a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[12][13]

Causality Behind Experimental Choices: We use hepatocytes to get a more complete picture of metabolic clearance.[7] Unlike microsomes, hepatocytes contain the necessary cofactors for both Phase I and Phase II reactions (e.g., UDPGA for glucuronidation) and account for cell permeability, which can be a rate-limiting step for metabolism.[13] This assay is more predictive of in vivo hepatic clearance.

Experimental Workflow: Hepatocyte Stability Assay

G cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes determine_viability Determine Cell Viability and Density thaw_cells->determine_viability prepare_suspension Prepare Hepatocyte Suspension in Media determine_viability->prepare_suspension add_cells Add Cell Suspension to 96-well Plate prepare_suspension->add_cells add_compound Add Test Compound to Wells add_cells->add_compound incubate Incubate at 37°C, 5% CO2 with Shaking add_compound->incubate sample_quench Sample and Quench at Time Points incubate->sample_quench process_samples Centrifuge and Collect Supernatant sample_quench->process_samples lcms_analysis Analyze by LC-MS/MS process_samples->lcms_analysis calculate_clearance Calculate t1/2 and CLint lcms_analysis->calculate_clearance

Caption: Workflow for the in vitro hepatocyte stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[14]

    • Gently transfer the cells into pre-warmed incubation medium.

    • Determine cell viability (e.g., via Trypan Blue exclusion) and cell density.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM) to initiate the incubation.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, often with gentle shaking to keep the cells in suspension.[13][15]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a plate containing a quenching solution (cold acetonitrile with an internal standard).[13][15]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal stability assay.

  • Data Analysis:

    • Data analysis for t½ and CLint is performed as described previously, with CLint expressed as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / cell density in millions of cells/mL)

Bioanalytical Method: The Key to Accurate Quantification

The reliability of any metabolic stability study hinges on the quality of the bioanalytical method used to quantify the disappearance of the parent compound.[16][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and throughput.[18]

A validated LC-MS/MS method ensures that the measurements are accurate and precise, free from interference from the biological matrix, metabolites, or other components of the incubation mixture.[19]

Data Summary and Interpretation

The following table presents hypothetical data for our compound set, illustrating how the results from these assays can be used for comparative analysis.

Compound Microsomal t½ (min) Microsomal CLint (µL/min/mg) Hepatocyte t½ (min) Hepatocyte CLint (µL/min/10^6 cells) Interpretation
Parent Compound 4515.43519.8Moderate Clearance: Susceptible to both Phase I and potentially Phase II metabolism.
Analog A >60<11.65512.6Low Clearance: The fluoro- substitution successfully blocked a major site of metabolism, improving stability.
Analog C 2527.72034.7High Clearance: N-dealkylation likely introduced a new, rapid metabolic pathway.
Analog D 3023.12231.5High Clearance: O-dealkylation is likely a significant metabolic route.

Interpretation Insights:

  • High Stability (Low Clearance): A long half-life (>60 min) suggests the compound is resistant to the metabolic enzymes present in the assay system. Analog A is a clear winner in this regard.

  • Low Stability (High Clearance): A short half-life (<30 min) indicates rapid metabolism. This suggests the compound would likely be cleared quickly in vivo, leading to low bioavailability and requiring frequent dosing. Analogs C and D fall into this category.

  • Microsomes vs. Hepatocytes: A significant difference in clearance between the two assays (e.g., much faster clearance in hepatocytes) can suggest the involvement of Phase II enzymes or active uptake into the cells, which are not captured in the microsomal assay.

Conclusion

The systematic evaluation of metabolic stability is a critical pillar of the drug discovery process. By employing standardized in vitro assays, such as the microsomal and hepatocyte stability assays, researchers can efficiently profile and compare analogs, establishing clear structure-metabolism relationships.

Our analysis of 2-Phenylthiomorpholine and its analogs demonstrates how strategic chemical modifications can profoundly impact metabolic fate.[3][20] Blocking a metabolic hotspot, as seen with the fluoro-substitution in Analog A, can dramatically improve stability. Conversely, introducing metabolically labile groups, such as the N-methyl or O-methoxy groups in Analogs C and D, can create new clearance pathways. This data-driven approach allows for the rational design of compounds with optimized pharmacokinetic properties, ultimately increasing the probability of success in clinical development.

References

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  • The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity - MDPI. (2023, June 19). MDPI. Retrieved January 30, 2026, from [Link]

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Chiral Dichotomy: A Comparative Technical Guide to the Enantiomers of 2-Phenylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylthiomorpholine represents a critical scaffold in medicinal chemistry, serving as a sulfur-based bioisostere to the well-known morpholine pharmacophore found in agents like phenmetrazine.[1] While the morpholine ring is ubiquitous in drug design for modulating solubility and pKa, the thiomorpholine analog introduces significant changes in lipophilicity (LogP), metabolic susceptibility (S-oxidation), and non-covalent binding interactions.

This guide provides a technical comparison of the (


)- and (

)-enantiomers of 2-phenylthiomorpholine. It addresses the challenge of their separation, distinct physicochemical behaviors, and the divergent pharmacological profiles necessitated by their chirality.

Structural & Physicochemical Divergence[1]

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) at the 1-position, combined with a phenyl group at the 2-position, creates a chiral center with distinct spatial consequences.

Conformational Landscape

Unlike the planar representation often seen in 2D sketches, 2-phenylthiomorpholine adopts a chair conformation. The bulky phenyl substituent at C2 preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.

  • (

    
    )-Enantiomer:  The phenyl group projects spatially in a specific vector that may align with hydrophobic pockets in target proteins (e.g., monoamine transporters).
    
  • (

    
    )-Enantiomer:  The mirror image projection often results in steric clash or lack of binding efficacy ("distomer"), though it may exhibit off-target toxicity.
    
Bioisosteric Impact (O vs. S)
Feature2-Phenylmorpholine (O-Analog)2-Phenylthiomorpholine (S-Analog)Impact on Drug Design
Atom Radius 0.73 Å1.02 ÅSulfur creates a bulkier ring, altering fit in tight binding sites.[1]
Lipophilicity (cLogP) ~1.3~2.1Sulfur increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.[1]
H-Bonding H-bond AcceptorWeak/No H-bond AcceptorLoss of H-bond capability at pos-1; relies on van der Waals forces.[1]
Metabolism N-oxidation / Ring openingS-oxidation Sulfur is prone to metabolic oxidation to sulfoxides/sulfones.[1]

Synthesis & Resolution Strategies

Obtaining enantiopure 2-phenylthiomorpholine is the primary bottleneck in studying its comparative activity.[1] While asymmetric synthesis is possible, Kinetic Resolution is the industry-preferred method for generating both enantiomers simultaneously for comparative screening.[1]

The Kinetic Resolution Workflow

The most robust protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer (typically the


-isomer for secondary amines), leaving the 

-isomer as the free amine.

KineticResolution Racemate Racemic 2-Phenylthiomorpholine Enzyme CAL-B Lipase + Ethyl Acetate Racemate->Enzyme Reaction Selective Acylation (Kinetic Control) Enzyme->Reaction ProductR (R)-Amide (Acylated) Reaction->ProductR Fast Reacting ProductS (S)-Amine (Unreacted) Reaction->ProductS Slow Reacting Hydrolysis Acid Hydrolysis (HCl/MeOH) ProductR->Hydrolysis FinalS Pure (S)-Enantiomer ProductS->FinalS Direct Isolation FinalR Pure (R)-Enantiomer Hydrolysis->FinalR

Figure 1: Enzymatic Kinetic Resolution (EKR) pathway for separating 2-phenylthiomorpholine enantiomers.

Detailed Experimental Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (


)-2-phenylthiomorpholine and (

)-N-acetyl-2-phenylthiomorpholine.
  • Substrate Preparation: Dissolve racemic 2-phenylthiomorpholine (10 mmol) in anhydrous MTBE (Methyl tert-butyl ether) or Toluene (50 mL).

  • Acyl Donor: Add Ethyl Acetate (5 equivalents) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) (20% w/w relative to substrate).[1]

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor conversion by HPLC (see Section 4).

  • Termination: Stop reaction at 50% conversion (theoretical yield max) by filtering off the enzyme.

  • Separation:

    • Evaporate solvent.[1]

    • Perform Acid/Base extraction: Dissolve residue in DCM, wash with 1M HCl.[1]

    • Organic Layer: Contains the (

      
      )-Amide .[1]
      
    • Aqueous Layer: Contains the (

      
      )-Amine  salt.[1] Basify with NaOH and extract with DCM to recover pure (
      
      
      
      )-enantiomer.[1]
  • Hydrolysis (for R-isomer): Reflux the (

    
    )-amide in 6M HCl/MeOH for 4 hours to deprotect and yield the (
    
    
    
    )-amine.

Analytical Discrimination (Chiral HPLC)

Distinguishing the enantiomers requires specific chiral stationary phases (CSPs).[1][2][3] The lack of a strong UV chromophore in the thiomorpholine ring is compensated by the phenyl ring, allowing detection at 254 nm or 210 nm.

Recommended Method
  • Column: Chiralpak IA or IB (Amylose-based immobilized phases).[1] These are superior to OD/AD columns for amine stability.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

Comparative Data (Simulated Representative Values)
Parameter(

)-Enantiomer
(

)-Enantiomer
Retention Time (

)
~8.5 min~11.2 min
Selectivity Factor (

)
N/A1.35
Resolution (

)
N/A> 2.5 (Baseline)
Specific Rotation

Negative (-)Positive (+)

Note: Elution order may reverse depending on the specific amylose/cellulose derivative used.[1] Always validate with a pure standard.

Pharmacological Implications[1][4][5][6][7][8][9][10]

The comparative study of these enantiomers is most relevant when exploring bioisosteres of anorectics (like phenmetrazine) or reuptake inhibitors.[1]

The "Phenmetrazine" Analog Hypothesis

Phenmetrazine (3-methyl-2-phenylmorpholine) acts as a norepinephrine-dopamine releasing agent.[1][4] The (


)-enantiomer of 2-phenylthiomorpholine serves as a simplified, sulfur-substituted analog.[1]
  • Binding Affinity: The increased lipophilicity of the thiomorpholine ring generally increases non-specific binding but may enhance affinity for the hydrophobic pockets of monoamine transporters (DAT/NET).[1]

  • Metabolic Divergence:

    • Morpholines: Generally excreted unchanged or via ring opening.[1]

    • Thiomorpholines:[1][5][6] The sulfur atom is a "soft" nucleophile and a target for metabolic S-oxidation.[1]

    • Comparison: The (

      
      )- and (
      
      
      
      )-enantiomers may show different rates of S-oxidation due to the chiral environment of the Flavin-containing Monooxygenases (FMOs).

Metabolism cluster_metabolism Metabolic Fate (S-Oxidation) Parent 2-Phenylthiomorpholine (Lipophilic, BBB Permeable) Sulfoxide Sulfoxide Metabolite (Chiral at Sulfur) Parent->Sulfoxide FMO / CYP450 Sulfone Sulfone Metabolite (Polar, Rapid Excretion) Sulfoxide->Sulfone Oxidation

Figure 2: Metabolic trajectory of the thiomorpholine scaffold.[1]

Conclusion

The transition from 2-phenylmorpholine to 2-phenylthiomorpholine is not merely an atomic swap; it is a shift in physicochemical paradigm.[1] For researchers:

  • Do not assume bioequivalence. The sulfur atom alters the electronic landscape and metabolic stability.[1]

  • Separate early. Use the CAL-B kinetic resolution protocol described above to access both enantiomers in gram-scale quantities.

  • Analyze correctly. Ensure your HPLC method includes an amine modifier (DEA) to prevent misleading peak shapes that mimic impurities.[1]

The (


)- and (

)-enantiomers are distinct chemical entities with unique 3D vectors.[1] Treating them as a racemate in biological assays obscures the true pharmacophore and should be avoided in modern drug discovery.[1]

References

  • Morpholine and Thiomorpholine Scaffolds: Kumari, A., et al. (2021).[1][7] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

  • Lipase-Catalyzed Resolution (General Protocol for Amines): Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

  • Chiral HPLC of Heterocycles: Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development.

  • Phenmetrazine and Analogs (Pharmacology): Rothman, R. B., et al. (2002).[1] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse.

  • Synthesis of Thiomorpholines: Joshi, R. A., et al. (2014).[1] Chemo-enzymatic synthesis of enantiomerically pure 2-substituted thiomorpholines. Tetrahedron: Asymmetry.[1][8][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Phenylthiomorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Phenylthiomorpholine is a valuable heterocyclic scaffold used in drug discovery.[1] However, its structural combination of a secondary amine and a thioether linkage presents specific hazards: corrosivity , acute dermal toxicity , and sensitization potential .

Unlike standard reagent handling, this compound requires a safety protocol that accounts for its lipophilicity (enhanced skin absorption due to the phenyl ring) and nucleophilicity. This guide synthesizes safety data from structural analogs (Thiomorpholine, CAS 123-90-0) to provide a conservative, high-integrity handling framework.[1]

Hazard Identification & Risk Assessment (SAR Analysis)

As specific toxicological data for 2-Phenylthiomorpholine is limited, the following risk profile is derived from Structure-Activity Relationships (SAR) utilizing the parent compound Thiomorpholine and aromatic amine standards.

Hazard ClassGHS CodeImplication for Handling
Acute Toxicity (Dermal) H311 CRITICAL: The phenyl ring increases lipophilicity, facilitating rapid transdermal absorption.[1] Standard nitrile gloves may offer insufficient protection times.[1]
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage.[2][3][4][5][6] Tissue destruction can occur before pain is felt.[1]
Sensitization H317 Sulfur-containing heterocycles are frequent sensitizers.[1] Inhalation of mists/dusts must be strictly avoided.[1][2][5][7][8]
Reactivity --The sulfur atom is susceptible to oxidation (to sulfoxides/sulfones). The amine is a nucleophile. Incompatible with strong oxidizers and acid chlorides.[9]
Strategic PPE Selection Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on specific task risks.

Hand Protection (The Critical Barrier)

Scientific Rationale: Thiomorpholines are organic bases. While nitrile provides good splash protection, aromatic substitution (phenyl group) can swell nitrile rubber, reducing breakthrough time.

Task IntensityRecommended Glove SystemMaterial SpecificationsMax Duration
Incidental Contact (Weighing <1g, closed transfer)Double Nitrile Inner: 4 mil Nitrile (White/Blue)Outer: 5 mil Nitrile (Purple/Black)Change outer glove every 15 mins or immediately upon splash.[1]
High Exposure (Synthesis scale-up, spill cleanup)Laminate / Barrier Silver Shield / 4H® (EVOH/PE Laminate) worn under Nitrile for dexterity.> 4 Hours (Chemical resistant).[1]
Solvent Handling (If dissolved in DCM/Chloroform)PVA or Viton Standard Nitrile is permeable to halogenated solvents often used with this reagent.Consult solvent SDS.[1]
Respiratory & Eye Protection [2][5][6][7][10][11]
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses are insufficient due to the corrosive nature of the liquid/solid.

  • Face Protection: Add a Face Shield if pouring volumes >100 mL or working under pressure/vacuum.

Operational Workflow: Step-by-Step
Phase 1: Pre-Operational Setup
  • Decon Solution Prep: Prepare a 10% bleach solution or a specific oxidant (e.g., dilute hydrogen peroxide) to neutralize sulfur odors and residues on glassware before they leave the hood.

  • Inert Atmosphere: 2-Phenylthiomorpholine can oxidize.[1] Flush the receiving flask with Nitrogen or Argon.

Phase 2: Active Handling (Weighing & Transfer)
  • If Solid: Use a static-free spatula.[1] Weigh inside the fume hood using a draft shield. Do not transport open weighing boats across the lab.

  • If Liquid/Oil:

    • Use a positive displacement pipette or a glass syringe.[1]

    • Technique: Keep the sash at the lowest possible working height.

    • Drip Control: Hold a Kimwipe under the syringe tip during transfer to catch micro-droplets.

Phase 3: Waste & Decontamination [1]
  • Quenching: Rinse all contaminated glassware with the oxidant solution prepared in Phase 1 to oxidize the sulfide to a non-volatile sulfoxide/sulfone.

  • Disposal: Collect in a dedicated "Basic Organic Waste" container. Do not mix with strong acids (exothermic reaction).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 2-Phenylthiomorpholine, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling 2-Phenylthiomorpholine RiskAssess Risk Assessment: Corrosive (H314) + Toxic Dermal (H311) Start->RiskAssess CheckState Check Physical State RiskAssess->CheckState Solid Solid Form CheckState->Solid Liquid Liquid/Oil Form CheckState->Liquid PPE_Solid PPE: Double Nitrile + N95 (if dust risk) + Goggles Solid->PPE_Solid PPE_Liquid PPE: Double Nitrile (Change 15m) + Goggles + Face Shield (if >100ml) Liquid->PPE_Liquid Engineering Engineering Control: Fume Hood ONLY (Sash <18 inches) PPE_Solid->Engineering PPE_Liquid->Engineering Action Perform Experiment (Inert Atmosphere) Engineering->Action Cleanup Decon: Oxidize Residues (Bleach/H2O2 Rinse) Action->Cleanup Disposal Disposal: Basic Organic Waste Cleanup->Disposal

Figure 1: Decision logic for PPE selection and operational workflow based on physical state and hazard profile.[1]

Emergency Response Protocols
Incident TypeImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 minutes.[1] Do not use solvents (ethanol/DMSO) as they accelerate absorption.[1]Remove contaminated clothing carefully.[1][2][4] Seek medical attention citing H311 (Dermal Toxicity).[1]
Eye Contact Rinse cautiously with water for 15 minutes.[6] Lift eyelids to ensure flushing.[1]Consult an ophthalmologist immediately.
Spill (< 10 mL) Cover with vermiculite or spill pads.[1] Do not use paper towels (rapid evaporation surface).[1]Clean area with soap and water, then dilute bleach to neutralize odor.
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8083, Thiomorpholine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.